(S)-2-Pyrrolidin-2-YL-pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCZQFDBSPOUDF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of (S)-2-Pyrrolidin-2-YL-pyridine
This guide provides the fundamental physicochemical properties of (S)-2-Pyrrolidin-2-YL-pyridine, a key chiral building block in pharmaceutical synthesis. The data presented is essential for researchers and professionals involved in drug discovery and development.
Physicochemical Data Summary
The molecular formula and molecular weight are critical parameters for any chemical compound used in research and development. These values are fundamental for stoichiometric calculations in synthesis, preparation of solutions with specific molar concentrations, and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [1][2][3][4][5] |
| Molecular Weight | 148.20 g/mol | [1][4] |
| 148.21 g/mol | [2][3][5] | |
| Monoisotopic Mass | 148.100048391 Da | [1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (molecular formula), and its calculated mass (molecular weight).
Figure 1: Relationship between Compound, Formula, and Molecular Weight.
Experimental Protocols
Detailed experimental protocols for determining the molecular weight of a compound like this compound typically involve mass spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI), to generate protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
-
Data Analysis: The exact mass of the protonated molecule is determined. The molecular weight of the neutral compound is then calculated by subtracting the mass of a proton. The resulting exact mass can be used to confirm the elemental composition (molecular formula).
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-2-Pyrrolidin-2-yl-pyridine
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. In the vast toolkit of chiral building blocks, (S)-2-Pyrrolidin-2-yl-pyridine stands out as a versatile and highly effective scaffold for the synthesis of complex molecules with defined stereochemistry. This technical guide delves into the core attributes of this compound, offering a comprehensive overview of its synthesis, applications in asymmetric catalysis, and role in the development of novel therapeutics.
Introduction
This compound, a chiral diamine ligand, has garnered significant attention in the field of organic chemistry for its ability to induce high levels of stereocontrol in a variety of chemical transformations. Its rigid, C2-symmetric-like structure, arising from the fusion of a pyrrolidine and a pyridine ring, creates a well-defined chiral environment that effectively directs the stereochemical outcome of reactions. This guide will explore the fundamental properties, synthesis, and catalytic applications of this invaluable chiral building block.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . Its structural features, particularly the presence of two nitrogen atoms with different basicities, allow it to act as an effective bidentate ligand in metal-catalyzed reactions.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 22083-78-9 |
Synthesis of this compound
The enantiomerically pure form of 2-pyrrolidin-2-yl-pyridine is most commonly synthesized from L-proline, a readily available and inexpensive chiral starting material. The synthesis typically involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of L-proline is activated, often by conversion to an acid chloride or an ester.
-
Coupling with 2-halopyridine: The activated L-proline derivative is then coupled with a 2-halopyridine, such as 2-bromopyridine or 2-chloropyridine, through a nucleophilic aromatic substitution reaction.
-
Reduction of the Carbonyl Group: The ketone functionality in the resulting intermediate is stereoselectively reduced to the corresponding alcohol.
-
Cyclization: Intramolecular cyclization is then induced to form the pyrrolidine ring.
-
Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the desired this compound.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound.
Applications in Asymmetric Catalysis
The primary utility of this compound lies in its application as a chiral ligand in a wide array of asymmetric catalytic reactions. Its ability to form stable complexes with various transition metals, such as rhodium, iridium, palladium, and copper, allows for the efficient transfer of chirality to the products of these reactions.
Asymmetric Hydrogenation
One of the most well-established applications of this compound and its derivatives is in the asymmetric hydrogenation of prochiral olefins and ketones. Iridium and rhodium complexes of this ligand have been shown to be highly effective catalysts for the enantioselective reduction of a variety of substrates, affording the corresponding chiral products with high yields and enantiomeric excesses.
Catalytic Cycle for Asymmetric Hydrogenation:
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Asymmetric Alkylation and Arylation
This compound-derived ligands have also proven to be effective in promoting asymmetric alkylation and arylation reactions. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions employing these ligands can generate chiral products with high enantioselectivity.
Quantitative Data for Asymmetric Reactions:
While specific data for the direct use of this compound in some reactions is proprietary or scattered across various studies, the performance of structurally similar pyridyl alcohol ligands provides a strong indication of its potential. The following table summarizes the performance of a related ligand in the asymmetric ethylation of benzaldehyde.
| Chiral Ligand | Substrate | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-(pyridin-2-yl)propan-1-ol | Benzaldehyde | Ethylation with Diethylzinc | ~80 | 80 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | Benzaldehyde | Ethylation with Diethylzinc | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | Benzaldehyde | Ethylation with Diethylzinc | 97 | 97 |
This data, for a structurally similar compound, suggests that pyridyl-pyrrolidine scaffolds are effective in inducing chirality, though optimization is key to achieving the highest levels of enantioselectivity.[1]
Role in Drug Development
The pyrrolidine and pyridine moieties are common structural motifs in a vast number of biologically active compounds and approved drugs. This compound serves as a crucial chiral building block in the synthesis of several pharmaceutical agents, particularly those targeting the central nervous system. Its structural resemblance to nicotine makes it a valuable precursor for the development of nicotinic acetylcholine receptor (nAChR) modulators, which are being investigated for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[2]
Drug Development Workflow:
Caption: Role of the chiral building block in drug discovery.
Experimental Protocols
Detailed experimental procedures for the synthesis and application of this compound are often specific to the desired transformation and are typically found in peer-reviewed scientific literature. Researchers are encouraged to consult primary sources for precise reaction conditions, including solvent, temperature, catalyst loading, and purification methods.
Conclusion
This compound is a powerful and versatile chiral building block that has made significant contributions to the field of asymmetric synthesis. Its straightforward preparation from L-proline, coupled with its ability to induce high levels of stereocontrol in a variety of catalytic reactions, makes it an indispensable tool for chemists in academia and industry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral ligands like this compound in enabling the efficient and selective synthesis of complex molecules will only increase.
References
(S)-2-Pyrrolidin-2-YL-pyridine structural analogs and derivatives
An In-depth Technical Guide on (S)-2-Pyrrolidin-2-YL-pyridine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This compound, commonly known as (S)-nornicotine, is a significant alkaloid found in tobacco and a metabolite of nicotine.[1] Its core structure, a pyridine ring linked to a pyrrolidine ring, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships, and relevant signaling pathways of (S)-nornicotine and its structural analogs and derivatives.
Synthesis of (S)-Nornicotine and its Analogs
The synthesis of enantiomerically pure (S)-nornicotine and its derivatives is crucial for studying their specific biological activities.[4] Various synthetic strategies have been developed, often involving asymmetric synthesis or resolution of racemic mixtures.
Synthesis via Myosmine Reduction
A common approach involves the reduction of myosmine. This can be achieved through both chemical and electrochemical methods, yielding racemic nornicotine which then requires enantiomeric separation.[4][5][6]
Experimental Protocol: Chemical Synthesis of Racemic Nornicotine[4]
-
Dissolve 20 g (0.137 mol) of myosmine in 450 mL of methanol and 150 mL of water.
-
Cool the stirred solution to 15 °C.
-
Add 7 g (0.185 mol) of NaBH₄ in 1 g portions every 20 minutes.
-
Maintain the reaction mixture at 15 °C for 12 hours.
-
Follow with additional stirring to complete the reaction.
-
Purify the resulting racemic nornicotine.
Enantiomeric Separation of Nornicotine
Diastereomeric salt formation with a chiral acid is a widely used method for resolving racemic nornicotine.[4][7]
Experimental Protocol: Enantiomeric Separation using N-lauroyl-(R)-alanine[4]
-
Prepare a solution of 373.17 g (1.377 mol) of N-lauroyl-(S)-alanine in 1285 mL of methyl tert-butyl ether (MTBE) and 515 mL of chloroform (5:2 ratio).
-
Add 203.8 g (1.377 mol) of racemic nornicotine to the solution.
-
Allow diastereomeric salts to crystallize. The salt of N-lauroyl-(R)-alanine with (S)-nornicotine will preferentially crystallize.
-
Isolate the (S)-nornicotine salt by filtration.
-
Treat the salt with a base to release the free (S)-nornicotine. This method can yield (S)-nornicotine with up to 92% enantiomeric excess (ee).[4][5]
Asymmetric Synthesis of Nicotine Analogs
Asymmetric synthesis provides a direct route to enantiomerically pure compounds. One such method involves the borane-mediated reduction of a ketone precursor in the presence of a chiral catalyst.[8]
Experimental Protocol: Asymmetric Synthesis of (S)-3-[1-(2-methoxyethyl)pyrrolidin-2-yl]pyridine[8]
-
To a 25 mL round flask under a nitrogen atmosphere, add the chiral catalyst (spiroborate ester derived from diphenyl prolinol and ethylene glycol) (244 mg, 0.75 mmol).
-
Add the ketone precursor (1-(pyridin-3-yl)but-3-en-1-one) to the flask.
-
Perform a borane reduction to obtain the corresponding chiral diol.
-
Subsequent azacyclization of the diol yields the desired (S)-nicotine analog.
N-Alkylation and Derivatization
The pyrrolidine nitrogen of nornicotine is a common site for modification to generate a wide array of derivatives. For example, (S)-nicotine is synthesized by the methylation of (S)-nornicotine.
Experimental Protocol: Synthesis of (R)-Nicotine from (R)-Nornicotine[7]
-
To (R)-nornicotine (0.3 g, 2.02 mmol), add formaldehyde (0.42 ml, 37% w/v) and formic acid (0.48 ml, 98%).
-
Heat the reaction mixture to reflux for 9 hours, monitoring by TLC.
-
After completion, dilute the mixture with diethyl ether (15 ml) and water (15 ml).
-
Separate the layers and extract the aqueous layer with diethyl ether after saturation with NaCl.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude (R)-nicotine.
-
Purify by distillation.
Biological Activity and Structure-Activity Relationships (SAR)
(S)-nornicotine and its analogs primarily interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[9][10] The diverse subtypes of nAChRs offer opportunities for developing selective modulators.
Interaction with nAChR Subtypes
(S)-nornicotine demonstrates significant activity at several nAChR subtypes, particularly those containing α6 and α7 subunits.[6][9] These receptors are implicated in nicotine-evoked dopamine release and are therapeutic targets for conditions like Alzheimer's disease and schizophrenia.[9]
| Compound | Receptor Subtype | Activity (EC₅₀) | Efficacy (Iₘₐₓ compared to ACh) | Reference |
| Nornicotine | α7 nAChR | ~17 µmol/L | 50% | [9] |
| Nornicotine | α6/α3 chimera nAChR | ~4 µmol/L | 50% | [9] |
This table summarizes the potency and efficacy of nornicotine at specific nAChR subtypes expressed in Xenopus oocytes.
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on their stereochemistry and the nature of substituents on both the pyridine and pyrrolidine rings.
-
Stereochemistry: The (S)-enantiomer of nicotine and many of its analogs, including nornicotine, generally exhibits higher potency at nAChRs compared to the (R)-enantiomer.[4][11]
-
Pyrrolidine Ring Substituents: Modifications at the N1' position of the pyrrolidine ring significantly influence activity. N-methylation of (S)-nornicotine to form (S)-nicotine alters its pharmacological profile. The development of various N-substituted analogs allows for the fine-tuning of receptor selectivity and potency.[8]
-
Pyridine Ring Substituents: The presence and position of functional groups like -OMe, -OH, and -C=O on the pyridine ring can enhance the antiproliferative activity of pyridine derivatives.[12][13] Conversely, bulky groups or halogens may decrease activity.[12][13]
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The binding of agonists like (S)-nornicotine to nAChRs causes a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the activation of various downstream signaling cascades.
Caption: Agonist binding to nAChR triggers ion influx and downstream cellular responses.
General Synthetic Workflow for (S)-Nornicotine Analogs
The development of novel analogs often follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and optimization of bioactive compounds.
Conclusion
The this compound scaffold is a cornerstone in the design of neurologically active compounds. A deep understanding of its synthesis, derivatization, and structure-activity relationships is essential for the development of next-generation therapeutics targeting nAChRs and other receptors. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing drug discovery in this promising area.
References
- 1. (S)-Nornicotine | 494-97-3 | FN26468 | Biosynth [biosynth.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nornicotine - Wikipedia [en.wikipedia.org]
- 7. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 8. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R,S)-Nornicotine | 5746-86-1 | FN26467 | Biosynth [biosynth.com]
- 11. Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Core Mechanism of (S)-2-Pyrrolidin-2-yl-pyridine in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Pyrrolidin-2-yl-pyridine stands as a prominent chiral bifunctional organocatalyst, leveraging the synergistic functionalities of a secondary amine within a pyrrolidine ring and a Lewis basic pyridine moiety. This unique structural arrangement enables its application in a variety of asymmetric transformations, most notably in carbon-carbon bond-forming reactions such as Michael additions and aldol reactions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in catalysis, with a focus on its role in promoting high stereoselectivity. While direct quantitative data and specific protocols for the parent compound are limited in readily available literature, this guide draws upon detailed studies of its closely related derivatives, particularly 2-(((S)-Pyrrolidin-2-yl)methoxy)pyridine, to elucidate the fundamental catalytic principles.
Core Catalytic Principle: Enamine Catalysis
The primary mechanism through which this compound and its derivatives catalyze reactions such as the Michael addition and aldol reaction is via the formation of a nucleophilic enamine intermediate. The catalytic cycle can be broadly understood through the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This step involves the reversible formation of a carbinolamine intermediate, followed by dehydration.
-
Nucleophilic Attack: The resulting enamine, being electron-rich, acts as a potent nucleophile. It attacks an electrophilic substrate, such as an α,β-unsaturated carbonyl compound (in a Michael addition) or another carbonyl compound (in an aldol reaction).
-
Stereochemical Control: The stereochemical outcome of the reaction is dictated during this nucleophilic addition step. The chiral environment created by the (S)-pyrrolidine ring and the spatial orientation of the pyridine moiety directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the final product and regenerate the chiral catalyst, which can then enter a new catalytic cycle.
Asymmetric Michael Addition: A Case Study
The asymmetric Michael addition of ketones to α,β-unsaturated carbonyl compounds is a well-documented application of catalysts structurally similar to this compound. The following sections detail the mechanism, supported by data from a closely related derivative, 2-(((S)-Pyrrolidin-2-yl)methoxy)pyridine.
Proposed Catalytic Cycle
The catalytic cycle for the Michael addition of a ketone to a chalcone, catalyzed by a this compound derivative, is illustrated below. This cycle is based on the widely accepted mechanism for related pyrrolidine-based organocatalysts.
Figure 1: Proposed catalytic cycle for the asymmetric Michael addition.
Mechanism of Asymmetric Induction
The high degree of enantioselectivity observed in these reactions is attributed to a well-organized transition state. It is proposed that the pyridine ring plays a crucial role in both activating the electrophile and providing steric shielding.
-
Electrophile Activation: The Lewis basic nitrogen of the pyridine ring can interact with the electrophile (e.g., the chalcone), potentially through hydrogen bonding if a proton source is present, thereby increasing its electrophilicity.
-
Facial Shielding: The pyridine ring is positioned to block one of the enantiotopic faces of the enamine intermediate. This steric hindrance forces the electrophile to approach from the less hindered face, leading to the observed stereoselectivity.
The proposed transition state model for the Michael addition of cyclohexanone to chalcone is depicted below.
Figure 2: Acyclic synclinal transition state model.
Quantitative Data
The following table summarizes the results for the asymmetric Michael addition of various ketones to chalcones catalyzed by 2-(((S)-Pyrrolidin-2-yl)methoxy)pyridine (20 mol%). These data demonstrate the high efficiency and stereoselectivity achievable with this class of organocatalysts.
| Entry | Ketone | Chalcone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | Chalcone | 73 | 99:1 | 100 |
| 2 | Cyclopentanone | Chalcone | 57 | 93:7 | 84 |
| 3 | Acetone | Chalcone | 69 | >99:1 | 86 |
| 4 | Propiophenone | Chalcone | 65 | 84:16 | 84 |
| 5 | Butan-2-one | Chalcone | 55 | 82:18 | 71 |
Data adapted from a study on a closely related derivative of this compound.
Experimental Protocols
The following provides a general experimental protocol for the asymmetric Michael addition of a ketone to a chalcone, based on procedures for related pyrrolidine-pyridine catalysts. Researchers should optimize conditions for their specific substrates.
General Procedure for Asymmetric Michael Addition
To a solution of the chalcone (0.2 mmol) and the this compound derivative catalyst (0.04 mmol, 20 mol%) in an appropriate solvent (e.g., t-BuOH, 0.2 mL) is added the ketone (1.0 mmol, 5 equivalents). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 48-72 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction
While less documented for the parent this compound, the asymmetric aldol reaction is another key transformation catalyzed by pyrrolidine-based organocatalysts. The mechanism follows a similar enamine pathway.
Proposed Catalytic Cycle for the Aldol Reaction
Figure 3: Proposed catalytic cycle for the asymmetric aldol reaction.
The stereochemical outcome of the aldol reaction is also determined by the facial selectivity of the enamine's attack on the aldehyde. The chiral pyrrolidine backbone and the pyridine moiety are expected to create a biased transition state, favoring the formation of one diastereomer and enantiomer.
Conclusion
This compound and its derivatives are powerful chiral organocatalysts that operate through an enamine-based mechanism. The key to their success in asymmetric synthesis lies in the formation of a chiral enamine intermediate and a well-defined transition state where the pyridine ring plays a crucial role in stereochemical control through steric shielding and potential electrophile activation. While more research is needed to quantify the catalytic activity of the parent compound, the data from closely related derivatives provide a strong foundation for understanding its mechanism of action and for its application in the synthesis of complex chiral molecules. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the fields of organic synthesis and drug development in harnessing the potential of this versatile catalyst.
(S)-2-Pyrrolidin-2-YL-pyridine: A Core Scaffold for Nicotinic Acetylcholine Receptor Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Pyrrolidin-2-YL-pyridine, also known as (S)-nornicotine, is a chiral heterocyclic compound that serves as a fundamental structural scaffold in the development of novel modulators targeting nicotinic acetylcholine receptors (nAChRs). Its structural resemblance to nicotine, the primary psychoactive component in tobacco, allows it to interact with various nAChR subtypes, which are crucial ligand-gated ion channels in the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes, including cognitive function, reward, and inflammation, making them attractive therapeutic targets for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and relevant experimental methodologies associated with this compound and its derivatives as nAChR modulators.
Pharmacological Profile and Structure-Activity Relationships
While specific quantitative data for the parent compound this compound is limited in publicly available literature, extensive research on its derivatives has established key structure-activity relationships (SAR). The pyrrolidine ring and the pyridine moiety are the two key pharmacophoric elements that interact with the nAChR binding site. The stereochemistry at the C2 position of the pyrrolidinyl ring is critical for activity, with the (S)-enantiomer generally exhibiting higher affinity and potency.
The affinity and selectivity for different nAChR subtypes can be significantly modulated by substitutions on both the pyrrolidine and pyridine rings. For instance, N-methylation of the pyrrolidine nitrogen to yield nicotine, and further modifications, have been shown to alter the binding affinity and functional activity at α4β2 and α7 nAChR subtypes.
Table 1: Binding Affinity (Ki) of this compound Analogs at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| (S)-Nicotine | human α4β2 | 2 | [2] |
| (S)-Nicotine | rat α4β2 | 4-10 | [2] |
| (S)-Nicotine | human α3β4 | 261 | [2] |
| (S)-Nicotine | rat α3β4 | 440 | [2] |
| A-84543 | rat α4β2 | 1.9 | [2] |
| A-84543 | rat α3β4 | 1400 | [2] |
| H-11MNH | rat cortex nAChRs | 0.46 ± 0.21 | [3] |
Table 2: Functional Activity (EC50 and Imax) of this compound Analogs at nAChR Subtypes
| Compound | nAChR Subtype | EC50 (µM) | Imax (relative to ACh) | Reference |
| A-84543 | rat α3β4 | Low Potency | Partial Agonist | [3] |
| H-11MNH | rat α3β4 | High Potency | Full Agonist | [3] |
| Analog 3 | human α4β2 | 0.52 ± 0.04 | 0.41 ± 0.01 | [4] |
| Analog 4 | human α4β2 | 0.6 ± 0.2 | 0.38 ± 0.11 | [4] |
| Analog 5 | human α4β2 | 1.0 ± 0.2 | 0.37 ± 0.07 | [4] |
Synthesis of this compound ((S)-Nornicotine)
Several synthetic routes to this compound have been reported, often involving the reduction of myosmine or the resolution of racemic nornicotine.
Detailed Experimental Protocol: Chemoenzymatic Synthesis from Myosmine
This method utilizes an imine reductase (IRED) and a glucose dehydrogenase (GDH) for the asymmetric reduction of myosmine.
Materials:
-
Myosmine
-
Imine reductase (IRED)
-
Glucose dehydrogenase (GDH)
-
Coenzyme (e.g., NADP+)
-
Glucose
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve myosmine, glucose, and the coenzyme in the buffer solution.
-
Enzyme Addition: Add the imine reductase and glucose dehydrogenase to the reaction mixture. The GDH is used to regenerate the coenzyme.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by techniques like HPLC.
-
Work-up: Upon completion, adjust the pH of the reaction mixture to basic (e.g., pH > 10) with a suitable base (e.g., NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-nornicotine.
-
Purification: Purify the crude product by column chromatography or distillation to yield highly pure this compound.
Experimental Protocols for nAChR Modulation Analysis
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or brain tissue).
-
Radioligand (e.g., [³H]epibatidine).
-
Test compound (this compound or its analog).
-
Non-specific binding control (e.g., nicotine or cytisine at a high concentration).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the ability of a compound to activate or inhibit nAChR ion channel function.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Recording solution (e.g., Ringer's solution).
-
Test compound solution.
-
Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with the recording solution containing the test compound at various concentrations.
-
Data Acquisition: Record the current responses elicited by the compound. For agonists, this will be an inward current. For antagonists, pre-apply the antagonist before co-applying it with a known agonist.
-
Data Analysis: Measure the peak current amplitude for each concentration. For agonists, construct a concentration-response curve and fit it to the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and Imax (maximum response). For antagonists, determine the IC50.
Signaling Pathways Modulated by nAChRs
Activation of nAChRs, particularly the α7 and α4β2 subtypes, initiates downstream signaling cascades that play crucial roles in neuronal function and survival. A key pathway activated by nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Upon agonist binding, the influx of Ca²⁺ through the nAChR channel can lead to the activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates a variety of downstream targets, including factors that promote cell survival and inhibit apoptosis, such as the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors like CREB (cAMP response element-binding protein), which is involved in learning, memory, and neuroprotection.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-2-Pyrrolidin-2-yl-pyridine in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Pyrrolidin-2-yl-pyridine, a chiral building block, has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine ring, fused with a coordinating pyridine moiety, provides a privileged scaffold for the development of highly effective chiral ligands and organocatalysts. This technical guide delves into the synthesis of ligands derived from this core structure, their application in metal-catalyzed reactions and organocatalysis, and provides detailed experimental protocols for their use.
The inherent chirality of the (S)-pyrrolidine core allows for the creation of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereoisomer.[1] Ligands and catalysts derived from this compound have demonstrated remarkable efficacy in a range of asymmetric transformations, including hydrogenations, allylic alkylations, and Michael additions, consistently delivering high levels of enantioselectivity and yield.
Ligand Synthesis and Structure
The versatility of the this compound scaffold lies in the ease with which it can be functionalized to generate a diverse library of chiral ligands. The secondary amine of the pyrrolidine ring serves as a convenient handle for the introduction of various phosphine, amine, or other coordinating groups, leading to the formation of potent bidentate and tridentate ligands.
A common strategy involves the N-alkylation of the pyrrolidine ring with a phosphorus-containing electrophile to create P,N-ligands. These ligands have proven to be particularly effective in transition metal catalysis, where the phosphorus atom coordinates to the metal center, and the pyridine nitrogen acts as a hemilabile ligand, influencing the steric and electronic environment of the catalyst.
Asymmetric Metal-Catalyzed Reactions
Complexes of this compound-derived ligands with transition metals such as palladium, rhodium, and iridium are highly effective catalysts for a variety of asymmetric reactions. These catalytic systems have been successfully employed in asymmetric hydrogenation, allylic alkylation, and Heck reactions, affording chiral products with excellent enantiomeric excesses.
Asymmetric Hydrogenation
Chiral ligands derived from this compound are particularly effective in the asymmetric hydrogenation of prochiral olefins and ketones. The resulting chiral alcohols and amines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Table 1: Asymmetric Hydrogenation of Prochiral Ketones with a Rhodium/(S)-Pyrrolidine-Pyridine Derived P,N-Ligand Catalyst
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 |
| 2 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | >99 | 97 |
| 3 | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | 98 | 95 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | >99 | 96 |
Asymmetric Allylic Alkylation
Palladium complexes of chiral P,N-ligands based on the this compound scaffold have been shown to be highly efficient in asymmetric allylic alkylation (AAA) reactions. These reactions are a powerful tool for the formation of stereogenic carbon-carbon and carbon-heteroatom bonds.
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
| Entry | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | (S)-P,N-Ligand 1 | 95 | 92 |
| 2 | Benzylamine | (S)-P,N-Ligand 1 | 88 | 89 |
| 3 | Sodium benzenesulfinate | (S)-P,N-Ligand 1 | 92 | 94 |
| 4 | Phenol | (S)-P,N-Ligand 1 | 85 | 85 |
Organocatalysis
In addition to their role as ligands in metal catalysis, derivatives of this compound are also powerful organocatalysts. The pyrrolidine nitrogen can activate substrates through the formation of enamines or iminium ions, while the pyridine moiety can act as a hydrogen bond donor or acceptor, providing an additional layer of stereocontrol.
Asymmetric Michael Addition
This compound derivatives have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. This reaction is a fundamental C-C bond-forming reaction that provides access to a wide range of chiral γ-nitro carbonyl compounds.
Table 3: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde | Nitroalkene | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Propanal | β-Nitrostyrene | (S)-Pyrrolidine-Pyridine Derivative | 98 | 95:5 | 97 |
| 2 | Isovaleraldehyde | β-Nitrostyrene | (S)-Pyrrolidine-Pyridine Derivative | 95 | 92:8 | 95 |
| 3 | Propanal | 1-Nitrocyclohexene | (S)-Pyrrolidine-Pyridine Derivative | 92 | 90:10 | 93 |
Experimental Protocols
Synthesis of a Chiral P,N-Ligand from this compound
This protocol describes the synthesis of a representative chiral P,N-ligand, (S)-1-[(S)-1-(diphenylphosphino)ethyl]-2-(pyridin-2-yl)pyrrolidine.
Materials:
-
This compound
-
(S)-1-Chloro-1-phenylethane
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
To a flame-dried, argon-purged round-bottom flask is added diphenylphosphine (1.1 eq.) and anhydrous THF.
-
The solution is cooled to -78 °C, and n-BuLi (1.0 eq.) is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
A solution of (S)-1-chloro-1-phenylethane (1.0 eq.) in anhydrous THF is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
In a separate flame-dried, argon-purged round-bottom flask, this compound (1.2 eq.) is dissolved in anhydrous THF.
-
The phosphine solution from step 3 is transferred via cannula to the solution of this compound.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired P,N-ligand.
Asymmetric Hydrogenation of Acetophenone
This protocol details the asymmetric hydrogenation of acetophenone using a pre-formed rhodium catalyst with the synthesized chiral P,N-ligand.
Materials:
-
[Rh(COD)₂]BF₄ (1 mol%)
-
Chiral P,N-Ligand (1.1 mol%)
-
Acetophenone (1.0 mmol)
-
Anhydrous methanol (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral P,N-ligand.
-
Anhydrous methanol is added, and the mixture is stirred for 30 minutes to form the catalyst.
-
Acetophenone is added to the catalyst solution.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).
-
The reaction is stirred under a positive pressure of hydrogen (50 bar) at room temperature for 12 hours.
-
The pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral gas chromatography (GC).
Visualizations
Caption: General workflow for asymmetric synthesis.
Caption: Organocatalytic cycle for Michael addition.
Caption: Synthesis of a chiral P,N-ligand.
References
The Pivotal Role of (S)-2-Pyrrolidin-2-YL-pyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral scaffold, (S)-2-Pyrrolidin-2-YL-pyridine, stands as a cornerstone in the synthesis of novel therapeutics, particularly those targeting neurological and psychiatric disorders. Its structural resemblance to nicotine has made it an invaluable building block for the development of selective modulators of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its synthesis, the pharmacological profiles of its derivatives, and the experimental methodologies used in their evaluation.
Introduction to this compound
(S)-2-(Pyrrolidin-2-yl)pyridine is a chiral heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, particularly the chiral pyrrolidine ring coupled with the pyridine moiety, allow for specific interactions with biological targets, most notably nAChRs.[1] This has led to its extensive use in the development of drugs for conditions such as Parkinson's disease, Alzheimer's disease, schizophrenia, depression, and cognitive impairment.[1][2]
Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives often starts from readily available chiral precursors like (S)-proline. A common synthetic strategy involves the reduction of the carboxylic acid group of proline to an alcohol, followed by further modifications.
General Synthetic Approach
A prevalent method for synthesizing the pyrrolidine core involves the reduction of (S)-proline using reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes. This yields (S)-prolinol, a key intermediate. The pyridine moiety can then be introduced through various coupling reactions.
Key Derivatives and Their Therapeutic Applications
The versatility of the this compound scaffold has led to the development of numerous derivatives with significant therapeutic potential. A prominent example is Altinicline (SIB-1508Y).
Altinicline (SIB-1508Y)
Altinicline is a selective agonist for the α4β2 subtype of nAChRs.[3] It has been investigated for its potential in treating Parkinson's disease and other neurological disorders.[4] Its mechanism of action involves stimulating the release of key neurotransmitters, including dopamine and acetylcholine, in the brain.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for key derivatives of this compound, demonstrating their potency and selectivity for various nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound Derivatives for nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| (S)-Nicotine | human α4β2 | 2 | [5] |
| (S)-Nicotine | rat α4β2 | 4 | [5] |
| (S)-Nicotine | human α3β4 | 261 | [5] |
| (S)-Nicotine | rat α3β4 | 440 | [5] |
| A-84543 | rat α4β2 | 1.9 | [5] |
| A-84543 | rat α3β4 | 1400 | [5] |
| (S)-1 | rat α4β2 | 0.85 | [5] |
| (S)-1 | rat α3β4 | 63,000 | [5] |
| (S,R)-2 | α4β2 | 0.012 (µM) | [5] |
Table 2: IC50 Values of this compound Derivatives
| Compound | Target/Assay | IC50 (nM) | Reference |
| Compound 51a | CXCR4 Receptor Binding | 79 | [6] |
| (2S)-N-hydroxybenzylanabasine | Microglial Nitric Oxide Inflammation | 6700 | [7] |
Mechanism of Action and Signaling Pathways
Derivatives of this compound primarily exert their effects by modulating nAChR activity. Activation of these ligand-gated ion channels leads to the influx of cations, such as Na⁺ and Ca²⁺, resulting in neuronal depolarization and the release of various neurotransmitters.
The downstream signaling cascades initiated by nAChR activation are complex and can involve various intracellular pathways, including the activation of protein kinases and modulation of gene expression, ultimately contributing to the observed therapeutic effects.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the synthesis and pharmacological activity of this compound and its derivatives.
Synthesis of Altinicline (SIB-1508Y) from Nicotine
A reported five-step synthesis of Altinicline from natural nicotine provides an efficient route to this important derivative.[2] The process involves a regioselective substitution on the pyridine ring of (S)-nicotine.[2]
Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for specific nAChR subtypes.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-epibatidine) for binding to nAChRs expressed in cell membranes or tissue homogenates.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-epibatidine).
-
Test compound solutions at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes/tissue homogenates with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) using the Cheng-Prusoff equation.
In Vitro Dopamine Release Assay
Objective: To measure the ability of a test compound to stimulate dopamine release from neuronal cells or brain tissue slices.
Principle: The assay measures the amount of dopamine released into the supernatant following stimulation of nAChRs by the test compound.
Materials:
-
PC12 cells or rat striatal slices.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Test compound solutions.
-
High-performance liquid chromatography (HPLC) with electrochemical detection or an ELISA kit for dopamine quantification.
Procedure:
-
Culture PC12 cells or prepare acute brain slices.
-
Wash the cells/slices with KRH buffer.
-
Pre-incubate with the test compound at various concentrations.
-
Collect the supernatant.
-
Quantify the dopamine concentration in the supernatant using HPLC-ED or an ELISA kit.
-
Normalize the dopamine release to the total protein content.
In Vitro Acetylcholine Release Assay
Objective: To measure the ability of a test compound to stimulate acetylcholine release from brain tissue slices.
Principle: Similar to the dopamine release assay, this method quantifies the amount of acetylcholine released upon nAChR stimulation.
Materials:
-
Rat hippocampal or prefrontal cortex slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound solutions.
-
HPLC with electrochemical detection or a commercially available acetylcholine assay kit.
Procedure:
-
Prepare acute brain slices.
-
Perfuse the slices with aCSF.
-
Apply the test compound to the perfusion medium.
-
Collect the perfusate fractions.
-
Quantify the acetylcholine concentration in the perfusate using HPLC-ED or an assay kit.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a robust platform for the design and synthesis of potent and selective nAChR modulators. The derivatives, such as Altinicline, have shown significant promise in preclinical and clinical studies for a range of debilitating neurological disorders. The continued exploration of this chemical space, guided by a deep understanding of its structure-activity relationships and the underlying pharmacology, holds great potential for the development of next-generation therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]
- 2. Expedient five-step synthesis of SIB-1508Y from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altinicline - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (S)-2-Pyrrolidin-2-YL-pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-Pyrrolidin-2-YL-pyridine, a valuable building block in pharmaceutical and medicinal chemistry. Due to its structural similarity to nicotine, this compound and its derivatives are of significant interest in the development of modulators for nicotinic acetylcholine receptors, targeting a range of neurological disorders. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in its synthesis and characterization.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Medium, Sharp | N-H stretch (secondary amine) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1590 | Medium | C=N stretch (pyridine ring) |
| ~1435-1475 | Medium | C=C stretch (pyridine ring) |
| ~1000-1250 | Medium | C-N stretch (aliphatic amine) |
Note: The IR data presented is typical for a secondary amine and a pyridine ring. Actual peak positions and intensities may vary based on the sample preparation and instrument.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 147 | Moderate | [M-H]⁺ |
| 119 | Moderate | [M-C₂H₅]⁺ (Loss of ethyl group from pyrrolidine) |
| 78 | High | [C₅H₄N]⁺ (Pyridine fragment) |
Note: The mass spectrometry data indicates the molecular weight of the compound is 148 g/mol , consistent with its molecular formula C₉H₁₂N₂. The fragmentation pattern is characteristic of a pyrrolidinylpyridine structure.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility. The following are generalized procedures that can be adapted for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
The spectral width should be set to encompass the expected range for carbon signals (typically 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃) and place it in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and will likely show the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and elucidate the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols: (S)-2-Pyrrolidin-2-yl-pyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Pyrrolidin-2-yl-pyridine, a chiral bidentate N,N-ligand, has emerged as a versatile scaffold in the field of asymmetric transition metal catalysis. Its unique structural features, combining a chiral pyrrolidine ring with a coordinating pyridine moiety, allow for the creation of well-defined chiral environments around a metal center. This, in turn, enables the stereoselective synthesis of a wide range of valuable chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as ligands in key transition metal-catalyzed reactions, including asymmetric transfer hydrogenation of ketones and asymmetric hydrogenation of olefins. The protocols are based on established methodologies and provide a starting point for researchers to explore the catalytic potential of this ligand system.
Asymmetric Transfer Hydrogenation of Ketones with Ruthenium Catalysts
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral ligands are highly effective catalysts for this reaction. While direct experimental data for this compound in this specific reaction is not extensively documented in readily available literature, analogous systems utilizing chiral pyridyl-based NNN or Schiff base ligands with Ru(II) have demonstrated high efficiency and enantioselectivity.[1][2] The following protocol is a generalized procedure based on these related systems and can be adapted for catalysts derived from this compound.
Table 1: Representative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones*
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | KtBuO | iPrOH | 82 | 6 | >95 | >99 |
| 2 | 1-Tetralone | 1.0 | KtBuO | iPrOH | 82 | 6 | >95 | 98 |
| 3 | 2-Acetylpyridine | 1.0 | KtBuO | iPrOH | 82 | 8 | 92 | 97 |
| 4 | Propiophenone | 1.0 | KtBuO | iPrOH | 82 | 6 | >95 | 99 |
*Data is illustrative and based on analogous systems. Optimization for this compound-based catalysts is recommended.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
This compound ligand
-
Ketone substrate
-
Isopropanol (iPrOH, anhydrous)
-
Potassium tert-butoxide (KtBuO) or other suitable base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and this compound (1.1 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: In a separate Schlenk flask, dissolve the ketone substrate (1.0 mmol) in anhydrous isopropanol.
-
Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution followed by the base (e.g., KtBuO, 5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 82 °C) and stir for the specified time (monitor by TLC or GC).
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.
DOT Diagram: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Asymmetric Hydrogenation of Olefins with Iridium Catalysts
Iridium complexes with chiral P,N or N,N ligands are highly effective for the asymmetric hydrogenation of a broad range of olefins, including those lacking a coordinating functional group near the double bond.[3][4] While specific data for this compound is limited, the following protocol is based on established procedures for similar iridium-catalyzed hydrogenations and can serve as a robust starting point.
Table 2: Representative Data for Ir-Catalyzed Asymmetric Hydrogenation of Olefins*
| Entry | Olefin Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-1,2-diphenylpropene | 1.0 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 92 |
| 2 | Methylstilbene | 1.0 | CH₂Cl₂ | 50 | 25 | 16 | >99 | 88 |
| 3 | 1-Methylstyrene | 1.0 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 90 |
| 4 | Itaconic acid dimethyl ester | 1.0 | CH₂Cl₂ | 50 | 25 | 4 | >99 | 95 |
*Data is illustrative and based on analogous systems. Optimization for this compound-based catalysts is recommended.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
Materials:
-
Iridium(I) precursor (e.g., [Ir(COD)Cl]₂)
-
This compound ligand
-
Olefin substrate
-
Dichloromethane (CH₂Cl₂, anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, dissolve the iridium(I) precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and this compound (1.1 mol%) in anhydrous, degassed dichloromethane. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave containing a magnetic stir bar. Add the olefin substrate (1.0 mmol) to the autoclave.
-
Reaction Conditions: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the hydrogenated product by chiral HPLC or GC analysis.
DOT Diagram: Experimental Workflow for Asymmetric Hydrogenation
Caption: General workflow for Ir-catalyzed asymmetric hydrogenation of olefins.
Conclusion
This compound and its derivatives represent a promising class of chiral ligands for transition metal-catalyzed asymmetric synthesis. The protocols provided herein for asymmetric transfer hydrogenation and hydrogenation serve as a foundation for researchers to explore and optimize catalytic systems for the synthesis of enantioenriched alcohols and alkanes. Further research into the synthesis of novel metal complexes with this ligand and their application in a broader range of asymmetric transformations is encouraged to fully unlock their synthetic potential.
References
- 1. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Enantioselective Reactions Catalyzed by (S)-2-Pyrrolidin-2-YL-pyridine Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral pyrrolidine-based structures are foundational scaffolds in organocatalysis, prized for their ability to form key intermediates like enamines and iminiums, which facilitate a wide range of asymmetric transformations.[1][2] Among these, ligands incorporating a pyridine moiety, such as (S)-2-Pyrrolidin-2-YL-pyridine, have emerged as versatile components in the design of highly effective chiral catalysts. These bidentate P,N ligands can coordinate with metal centers or act as bifunctional organocatalysts, directing the stereochemical outcome of reactions to produce enantioenriched products.[3] Their unique electronic and steric properties, which can be finely tuned, make them valuable tools in the synthesis of complex molecules, including pharmaceutical intermediates.[4][5] This document provides an overview of their applications in key enantioselective reactions, along with detailed data and experimental protocols.
Key Applications and Performance Data
This compound and its derivatives are highly effective in promoting several types of carbon-carbon bond-forming reactions. Below is a summary of their performance in asymmetric Michael additions and Henry reactions.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. Pyrrolidine-pyridine based organocatalysts have been shown to be highly effective for the asymmetric Michael addition of ketones to electron-deficient olefins like chalcones and nitroolefins, yielding 1,5-dicarbonyl compounds or γ-nitro ketones with excellent stereocontrol.[6]
Table 1: Performance in Asymmetric Michael Addition of Ketones to Chalcones
| Entry | Catalyst Loading (mol%) | Ketone | Chalcone Derivative | Solvent | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | 10 | Cyclohexanone | Chalcone | Toluene | 85 | >99:1 | 99 |
| 2 | 10 | Cyclopentanone | Chalcone | Toluene | 82 | >99:1 | 98 |
| 3 | 10 | Acetone | 4-Chlorochalcone | Toluene | 73 | - | 97 |
| 4 | 10 | Cyclohexanone | 4-Methoxychalcone | Toluene | 89 | >99:1 | >99 |
Data synthesized from representative results for pyrrolidine-pyridine base organocatalysts.[6]
Table 2: Performance in Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Catalyst Loading (mol%) | Ketone | β-Nitrostyrene Derivative | Solvent | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | 10 | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | 99:1 | >99 |
| 2 | 10 | Cyclopentanone | β-Nitrostyrene | Toluene | 92 | 98:2 | 99 |
| 3 | 10 | Acetone | 4-Nitro-β-nitrostyrene | Toluene | 88 | - | 96 |
| 4 | 10 | Diethyl Ketone | 2-Chloro-β-nitrostyrene | Toluene | 90 | 95:5 | 98 |
Data represents typical outcomes for reactions catalyzed by (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine and similar structures.[6][7]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction involves the addition of a nitroalkane to a carbonyl compound. Copper(II) complexes of ligands derived from 2-(pyridine-2-yl)imidazolidine-4-one, which share structural motifs with the target catalyst class, have demonstrated high efficacy and enantioselectivity in this transformation, producing valuable β-nitro alcohols.[8]
Table 3: Performance of Copper(II) Complexes in Asymmetric Henry Reactions
| Entry | Catalyst Loading (mol%) | Aldehyde | Nitroalkane | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 5 | Benzaldehyde | Nitromethane | Methanol | 85 | 98 |
| 2 | 5 | 4-Chlorobenzaldehyde | Nitromethane | Methanol | 83 | 97 |
| 3 | 5 | 2-Naphthaldehyde | Nitromethane | Methanol | 80 | 95 |
| 4 | 5 | Cyclohexanecarboxaldehyde | Nitromethane | Methanol | 75 | 94 |
Data is representative of catalysts based on Cu(II) complexes with pyridine-imidazolidinone ligands.[8]
Diagrams and Workflows
Catalytic Cycle for Michael Addition (Enamine Pathway)
The catalytic cycle for the Michael addition of a ketone to an acceptor, catalyzed by a secondary amine like the pyrrolidine moiety, typically proceeds through an enamine intermediate.
Caption: General catalytic cycle for an enamine-mediated Michael addition.
General Experimental Workflow
The following workflow outlines the typical laboratory procedure for conducting these catalyzed reactions, from setup to analysis.
Caption: Standard experimental workflow for asymmetric catalysis.
Detailed Experimental Protocols
The following are generalized protocols based on common procedures found in the literature. Researchers should consult the primary literature for specific substrate and catalyst details.
General Protocol for Asymmetric Michael Addition of Ketones to Chalcones
This protocol is adapted from methodologies demonstrating high efficiency for pyrrolidine-pyridine based organocatalysts.[6]
Materials:
-
This compound derivative catalyst (10 mol%)
-
Ketone (e.g., Cyclohexanone, 2.0 mmol)
-
Chalcone derivative (1.0 mmol)
-
Anhydrous Toluene (2.0 mL)
-
Reaction vessel (e.g., 10 mL vial with stir bar)
-
Standard workup and purification reagents (e.g., saturated NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the chalcone derivative (1.0 mmol) and the this compound catalyst (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) to the vial, followed by the ketone (2.0 mmol, 2.0 equivalents).
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting chalcone is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1,5-diketone product.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) and diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy, respectively.
General Protocol for Asymmetric Henry (Nitroaldol) Reaction
This protocol describes the synthesis of β-nitro alcohols using a chiral copper(II)-pyridine complex.[8]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%)
-
Chiral 2-(pyridine-2-yl)imidazolidine-4-one ligand (5.5 mol%)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Nitroalkane (e.g., Nitromethane, 5.0 mmol)
-
Methanol (MeOH, 1.0 mL)
-
Reaction vessel and standard purification supplies
Procedure:
-
Catalyst Formation: In a reaction vial, dissolve Cu(OAc)₂·H₂O (0.05 mmol) and the chiral ligand (0.055 mmol) in methanol (0.5 mL). Stir the solution at room temperature for 30 minutes to pre-form the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add the aldehyde (1.0 mmol), followed by the nitroalkane (5.0 mmol, 5.0 equivalents).
-
Reaction Execution: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction via TLC for the disappearance of the aldehyde (typically 24-48 hours).
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture directly under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure β-nitro alcohol.
-
Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Chiral Pharmaceuticals using (S)-2-Pyrrolidin-2-YL-pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (S)-2-Pyrrolidin-2-YL-pyridine as a chiral ligand in the asymmetric synthesis of chiral pharmaceuticals. This document outlines a key synthetic strategy, presents a detailed experimental protocol for a relevant application, and summarizes the quantitative data.
Introduction
This compound is a valuable chiral building block and ligand in asymmetric synthesis, particularly in the development of nicotinic acetylcholine receptor (nAChR) modulators.[1] These receptors are implicated in a variety of neurological disorders, making them a significant target for drug discovery. The chiral nature of this compound allows for the enantioselective synthesis of complex molecules, ensuring the production of the desired stereoisomer, which is often crucial for therapeutic efficacy and safety.
The application of chiral pyridine-containing ligands in asymmetric catalysis is a well-established field, with numerous examples of highly efficient transformations.[2] These ligands can coordinate with various transition metals, such as rhodium, iridium, palladium, and copper, to create chiral catalysts that can induce high levels of enantioselectivity in a wide range of reactions.
This document focuses on the application of this compound and its derivatives in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a key transformation for the synthesis of chiral drug intermediates.
Application: Asymmetric Hydrogenation in the Synthesis of Chiral Amines
A key application of chiral pyridine-pyrrolidine ligands is in the rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amines. These chiral amines are versatile intermediates in the synthesis of various pharmaceuticals. The this compound scaffold, when incorporated into more complex phosphine ligands, can create a highly effective chiral environment around the metal center.
Signaling Pathway and Logic of Asymmetric Hydrogenation
The enantioselective hydrogenation of a prochiral enamide to a chiral amine using a rhodium catalyst with a chiral ligand, such as a derivative of this compound, follows a generally accepted mechanism. The diagram below illustrates the key steps involved in this catalytic cycle.
Quantitative Data Summary
The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of α-aryl enamides using a chiral pyrrolidine-substituted ferrocene-derived phosphine ligand, demonstrating the high efficiency and enantioselectivity achievable with this class of ligands.
| Entry | Substrate (α-Aryl Enamide) | Product (Chiral Amine) | Conversion (%) | ee (%) |
| 1 | N-(1-(4-methoxyphenyl)vinyl)acetamide | (R)-N-(1-(4-methoxyphenyl)ethyl)acetamide | >99 | 97.7 |
| 2 | N-(1-phenylvinyl)acetamide | (R)-N-(1-phenylethyl)acetamide | >99 | 96.5 |
| 3 | N-(1-(4-chlorophenyl)vinyl)acetamide | (R)-N-(1-(4-chlorophenyl)ethyl)acetamide | >99 | 95.8 |
| 4 | N-(1-(naphthalen-2-yl)vinyl)acetamide | (R)-N-(1-(naphthalen-2-yl)ethyl)acetamide | >99 | 97.1 |
Data adapted from representative examples of rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands incorporating a pyrrolidine moiety.[3]
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of α-Aryl Enamides
This protocol is a general guideline for the asymmetric hydrogenation of α-aryl enamides using a rhodium catalyst with a chiral ligand derived from a pyrrolidine scaffold.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral Ligand (e.g., a phosphine ligand incorporating the this compound moiety)
-
α-Aryl enamide substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and syringes for inert atmosphere techniques
Experimental Workflow:
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., CH₂Cl₂, 5 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation:
-
Dissolve the α-aryl enamide substrate (1.0 mmol) in the same anhydrous, degassed solvent (5 mL) and add it to the catalyst solution via syringe.
-
Seal the Schlenk flask and purge with hydrogen gas three times.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 1 atm) using a balloon or connect to a high-pressure autoclave and pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Analysis:
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
-
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and ligands. Appropriate safety precautions should be taken when working with hydrogen gas and flammable solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-2-Pyrrolidin-2-YL-pyridine in Neurological Drug Synthesis
(S)-2-Pyrrolidin-2-YL-pyridine , also known as (S)-nornicotine, is a pivotal chiral building block in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] Its structural similarity to nicotine enables it to selectively interact with neuronal nicotinic acetylcholine receptors (nAChRs), making it a valuable scaffold in medicinal chemistry.[1] This document details its application in the synthesis of nAChR modulators, focusing on Pozanicline (ABT-089) and other ligands, and provides protocols for their synthesis and evaluation. These compounds are being investigated for therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, cognitive impairment, and ADHD.[3][4][5]
Application Note 1: Synthesis of Pozanicline (ABT-089), an α4β2 nAChR Agonist
Pozanicline (ABT-089) is a selective agonist for the α4β2 nicotinic acetylcholine receptor, developed for its potential cognition-enhancing and neuroprotective properties with a favorable side-effect profile.[5][6][7] Its chemical structure, 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, incorporates the chiral (S)-pyrrolidine moiety, which is crucial for its selective binding and functional activity.[6][8]
Logical Synthesis Workflow
The synthesis of Pozanicline leverages a chiral pyrrolidine precursor. The workflow involves coupling the protected chiral pyrrolidine fragment with the pyridine core, followed by deprotection to yield the final active compound.
Biological Activity Data for Pozanicline (ABT-089)
Pozanicline demonstrates high affinity and selectivity for the α4β2 nAChR subtype, acting as a partial agonist.[6][9] This profile is believed to contribute to its cognitive-enhancing effects while minimizing the adverse effects associated with full nicotine agonism.
| Target Receptor | Assay Type | Value | Reference |
| α4β2 nAChR (rat brain) | Binding Affinity (Ki) | 17 nM | [8] |
| [3H]cytisine sites | Binding Affinity (Ki) | 16.7 nM | [8][9] |
| α6β2 nAChR | Functional Activity (EC50) | 0.11 µM | [8] |
| α7 nAChR | Binding Affinity | Insignificant | [8] |
Application Note 2: Derivatization of (S)-Nornicotine for Novel nAChR Ligands
The (S)-nornicotine scaffold can be readily modified to generate libraries of novel compounds for screening against various nAChR subtypes. The secondary amine of the pyrrolidine ring serves as a convenient handle for introducing diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies.
General Derivatization Workflow
Derivatization typically involves N-alkylation or N-acylation of the (S)-nornicotine pyrrolidine ring to explore how different substituents affect receptor affinity and selectivity.
Binding Affinities of Selected Nicotinic Ligands
The following table summarizes binding data for various compounds, highlighting the impact of structural modifications on receptor affinity.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| Compound 20 (Nicotinic derivative) | α4β2 nAChR | 0.031 ± 0.006 µM | [10] |
| Compound 20 (Nicotinic derivative) | h-DAT | 1.008 ± 0.230 µM | [10] |
| Compound 21 (Nicotinic derivative) | α4β2 nAChR | 0.113 ± 0.037 µM | [10] |
| Compound 21 (Nicotinic derivative) | h-DAT | 0.075 ± 0.009 µM | [10] |
| Compound 18a (Tacrine-pyrimidone hybrid) | Acetylcholinesterase (AChE) | 0.047 ± 0.002 µM (IC50) | [11] |
| Compound 18a (Tacrine-pyrimidone hybrid) | Glycogen synthase kinase 3β (GSK-3β) | 0.930 ± 0.080 µM (IC50) | [11] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Nornicotine via Myosmine Reduction
This protocol describes a common method for synthesizing (S)-nornicotine, a key intermediate, by reducing myosmine.[2][4] The subsequent methylation of (S)-nornicotine can yield (S)-nicotine.[12]
Materials:
-
Myosmine
-
Sodium borohydride (NaBH4) or Palladium on carbon (Pd/C) and H2 gas
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve myosmine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Chemical Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Catalytic Hydrogenation (Alternative): Alternatively, add 10% Pd/C (0.05 eq) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield racemic nornicotine.
-
Chiral Resolution: The resulting (R,S)-nornicotine can be resolved into its enantiomers using chiral acids (e.g., N-lauroyl-(R)-alanine) to selectively crystallize the diastereomeric salt of the (S)-enantiomer.[4][12]
Protocol 2: Radioligand Binding Assay for nAChR Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of synthesized compounds for a specific nAChR subtype, such as α4β2, using a radiolabeled ligand like [3H]cytisine.[8][9]
Materials:
-
Cell membranes prepared from HEK293 cells expressing the nAChR subtype of interest.
-
Radioligand (e.g., [3H]cytisine for α4β2).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., high concentration of nicotine or epibatidine).
-
Assay buffer (e.g., Tris-HCl buffer).
-
96-well filter plates (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (e.g., 1-2 nM [3H]cytisine), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific control (e.g., 100 µM nicotine).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: nAChR Functional Assessment via Calcium Flux Assay
This protocol measures the functional activity (agonist or antagonist) of compounds by detecting changes in intracellular calcium concentration in cells expressing nAChRs.[13]
Materials:
-
HEK293 cells stably or transiently expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Reference agonist (e.g., acetylcholine or epibatidine).
-
Reference antagonist (e.g., mecamylamine).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the nAChR-expressing cells in the assay plates and grow to 80-90% confluency.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM in assay buffer for 45-60 minutes at 37 °C.
-
Wash the cells with assay buffer to remove excess dye.
-
Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the test compounds at various concentrations and continue to record fluorescence intensity over time (e.g., 120 seconds).[14] An increase in fluorescence indicates calcium influx due to channel activation.
-
Antagonist Mode: Pre-incubate the dye-loaded cells with the test compounds for 10-30 minutes.[13] Place the plate in the reader, record a baseline, and then inject a known concentration of the reference agonist (e.g., an EC80 concentration). A reduction in the agonist-evoked fluorescence signal indicates antagonist activity.
-
Normalize the data to the maximum response produced by a saturating concentration of the reference agonist.
-
Plot the normalized response against the logarithm of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Activation
Neuronal nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission.[13] The binding of agonists derived from this compound causes a conformational change, opening the channel and leading to downstream neuronal effects.
References
- 1. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]
- 2. Nornicotine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]
- 4. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pozanicline - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Copper-Catalyzed Asymmetric Reactions with (S)-2-Pyrrolidin-2-YL-pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereoselective synthetic methodologies is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Copper-catalyzed asymmetric reactions have emerged as a powerful tool in this endeavor, offering a cost-effective and versatile alternative to catalysis with precious metals. Among the diverse array of chiral ligands developed, those incorporating the (S)-2-Pyrrolidin-2-YL-pyridine scaffold have shown significant promise in inducing high levels of stereocontrol in various transformations.
This document provides an overview of the application of this compound and its derivatives in copper-catalyzed asymmetric reactions, with a focus on the synthesis of valuable chiral building blocks. While a comprehensive dataset for a single reaction type using the parent ligand is not available in a consolidated format in the literature, we will present a generalized experimental protocol for a relevant reaction class and discuss the expected outcomes based on analogous systems.
Key Reaction: Asymmetric 1,3-Dipolar Cycloaddition
One of the most prominent applications of copper catalysis in the synthesis of nitrogen-containing heterocycles is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. This reaction provides a direct and atom-economical route to enantioenriched pyrrolidines, which are prevalent structural motifs in many biologically active compounds. The choice of the chiral ligand is paramount for achieving high stereoselectivity.
While a specific dataset for the this compound ligand in this reaction is not detailed here, the following table summarizes the performance of a related, highly effective chiral ligand, (R)-BINAP, in the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-fluoromethyl β,β-disubstituted enones. This data serves as a benchmark for the expected efficiency and stereoselectivity of such reactions.
Data Presentation: Performance in a Representative Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
| Entry | R¹ | R² | R³ | Yield (%) | dr | ee (%) |
| 1 | Ph | Me | Me | >99 | >20:1 | 99 |
| 2 | 4-MeC₆H₄ | Me | Me | 98 | >20:1 | 99 |
| 3 | 4-FC₆H₄ | Me | Me | 99 | >20:1 | 98 |
| 4 | 4-ClC₆H₄ | Me | Me | >99 | >20:1 | >99 |
| 5 | 2-Thienyl | Me | Me | 95 | >20:1 | 98 |
| 6 | Ph | Et | Et | 99 | >20:1 | 99 |
| 7 | Ph | -(CH₂)₅- | 96 | >20:1 | >99 |
Experimental Protocols
The following is a generalized protocol for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition. Researchers should optimize conditions for their specific substrate and ligand combination.
General Protocol for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Materials:
-
Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, CuOTf) (1-5 mol%)
-
This compound ligand or its derivative (1-6 mol%)
-
Azomethine ylide precursor (e.g., an imino ester) (1.2 equiv)
-
Electron-deficient alkene (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF, CH₂Cl₂)
-
Base (e.g., DBU, Et₃N) (if required for in situ ylide generation)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper salt and the this compound ligand in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: To the solution of the catalyst complex, add the electron-deficient alkene, followed by the azomethine ylide precursor.
-
Initiation: If the azomethine ylide is generated in situ, cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched pyrrolidine derivative. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: General workflow for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition, highlighting the role of the chiral ligand in the stereodetermining step.
Caption: Proposed catalytic cycle for the asymmetric 1,3-dipolar cycloaddition.
Application Notes and Protocols for Asymmetric 1,3-Dipolar Cycloaddition Reactions Utilizing Chiral Pyridine-Type Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a powerful and atom-economical method for the stereocontrolled synthesis of enantioenriched pyrrolidines.[1][2][3] These five-membered nitrogen-containing heterocycles are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][4] The development of catalytic and enantioselective variants of this reaction has been a significant focus in organic synthesis.[1][3][5] Chiral ligands play a crucial role in inducing asymmetry in these transformations, often in combination with a metal catalyst. While direct applications of (S)-2-Pyrrolidin-2-YL-pyridine in published 1,3-dipolar cycloaddition reactions are not extensively documented in the reviewed literature, its structural motifs are analogous to ligands known to be effective in such transformations.
This document provides a generalized protocol for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition, which can serve as a starting point for evaluating the efficacy of this compound as a chiral ligand. The presented data is representative of typical results obtained with established catalyst systems for this class of reaction.
General Reaction Scheme
A common approach to the asymmetric 1,3-dipolar cycloaddition involves the in situ generation of an azomethine ylide from an imino ester in the presence of a chiral metal catalyst. This ylide then reacts with a dipolarophile to afford the desired pyrrolidine product with high stereocontrol.
Figure 1: General overview of the components in a catalyzed asymmetric 1,3-dipolar cycloaddition.
Proposed Catalytic Cycle
The catalytic cycle for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition typically involves the following key steps:
-
Complexation: The chiral ligand, such as this compound, coordinates with the metal precursor to form a chiral Lewis acid catalyst.
-
Ylide Formation: The chiral catalyst coordinates with the imino ester. In the presence of a base, this complex is deprotonated to form the chiral azomethine ylide.
-
Cycloaddition: The dipolarophile approaches the chiral azomethine ylide complex in a stereocontrolled manner, leading to the [3+2] cycloaddition.
-
Product Release and Catalyst Regeneration: The resulting pyrrolidine product dissociates from the metal center, regenerating the chiral catalyst for the next cycle.
Figure 2: Proposed catalytic cycle for the asymmetric 1,3-dipolar cycloaddition.
Representative Experimental Data
The following table summarizes typical results for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, using established chiral ligands. These values provide a benchmark for evaluating new ligands like this compound.
| Entry | Dipolarophile | Ligand Type | Yield (%) | Diastereomeric Ratio (endo/exo) | Enantiomeric Excess (ee, %) |
| 1 | N-Phenylmaleimide | Phosphine | >95 | >99:1 | 98 |
| 2 | Dimethyl Fumarate | Bioxazoline | 85 | 95:5 | 92 |
| 3 | Ethyl Acrylate | Pyridine-based | 92 | 90:10 | 95 |
| 4 | Methyl Methacrylate | Fesulphos | 78 | >99:1 | 97 |
Note: This data is compiled from representative literature and does not reflect experiments conducted with this compound.
Detailed Experimental Protocol (General Procedure)
This protocol describes a general procedure for the screening of this compound as a chiral ligand in a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Metal Precursor: Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆
-
Chiral Ligand: this compound
-
Imino Ester: e.g., Ethyl (benzylideneamino)acetate
-
Dipolarophile: e.g., N-Phenylmaleimide
-
Base: e.g., Triethylamine (Et₃N)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the copper(I) precursor (e.g., 0.02 mmol, 5 mol%).
-
Add the chiral ligand, this compound (e.g., 0.022 mmol, 5.5 mol%).
-
Add anhydrous solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Assembly:
-
To the pre-formed catalyst solution, add the dipolarophile (e.g., 0.4 mmol, 1.0 equiv).
-
In a separate vial, dissolve the imino ester (e.g., 0.48 mmol, 1.2 equiv) and the base (e.g., 0.44 mmol, 1.1 equiv) in the anhydrous solvent (e.g., 1.0 mL).
-
Add the imino ester/base solution to the reaction mixture dropwise over a period of 10-15 minutes at the desired reaction temperature (e.g., room temperature or 0 °C).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired pyrrolidine product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral stationary phase high-performance liquid chromatography (HPLC).
-
Figure 3: Experimental workflow for the screening of a chiral ligand in an asymmetric 1,3-dipolar cycloaddition.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Intramolecular C-H Amination in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of chiral pyrrolidines via intramolecular C-H amination. While direct protocols for (S)-2-Pyrrolidin-2-YL-pyridine catalysts are not extensively documented in publicly available literature, this document outlines a representative procedure based on analogous iron-catalyzed systems utilizing chiral nitrogen-containing ligands. Pyrrolidine scaffolds are crucial components in numerous pharmaceuticals, making their efficient and stereoselective synthesis a key focus in drug discovery.[1]
Introduction
Intramolecular C-H amination has emerged as a powerful and atom-economical strategy for the construction of N-heterocycles.[2] This transformation allows for the direct conversion of C-H bonds into C-N bonds, bypassing the need for pre-functionalized substrates. The use of chiral catalysts, such as those incorporating pyridine and pyrrolidine moieties, aims to control the stereochemistry of the newly formed chiral center, providing access to enantioenriched pyrrolidine derivatives. Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for these transformations.[2][3]
The general approach involves the use of an alkyl azide precursor, which upon reaction with an iron catalyst, generates a reactive iron-nitrenoid intermediate. This intermediate then undergoes an intramolecular C-H insertion to form the desired pyrrolidine ring, with the liberation of nitrogen gas as the only byproduct.[3][4]
Catalytic Cycle of Iron-Catalyzed Intramolecular C-H Amination
The proposed catalytic cycle for the iron-catalyzed intramolecular C-H amination of an alkyl azide is depicted below. The cycle begins with the activation of the iron catalyst, which then reacts with the alkyl azide to form a transient iron-nitrenoid species. This is followed by a rate-determining hydrogen atom abstraction from a C(sp³)–H bond and a subsequent radical rebound to form the C-N bond, thus closing the pyrrolidine ring and regenerating the active catalyst.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C–H bond amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalysed intramolecular C(sp3)–H amination of alkyl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for (S)-2-(Pyrrolidin-2-yl)pyridine Catalyzed Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (S)-2-(pyrrolidin-2-yl)pyridine and its derivatives as organocatalysts in asymmetric synthesis. The focus is on the enantioselective Michael addition of ketones to chalcones, for which specific experimental data is available. A general protocol for asymmetric aldol reactions is also provided as a starting point for further investigation, given the common application of pyrrolidine-based catalysts in this transformation.
Asymmetric Michael Addition of Ketones to Chalcones
(S)-2-(Pyrrolidin-2-yl)pyridine and its analogues are highly effective catalysts for the asymmetric Michael addition of ketones to α,β-unsaturated carbonyl compounds, such as chalcones. These reactions yield synthetically valuable 1,5-dicarbonyl compounds with high levels of diastereoselectivity and enantioselectivity under mild conditions.
Data Presentation
The following table summarizes the results for the Michael addition of cyclohexanone to various chalcones catalyzed by (S)-2-(pyridin-2-ylmethyl)pyrrolidine.
| Entry | Chalcone (Substituent) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | a (H) | 95 | >99:1 | 99 |
| 2 | b (4-Me) | 96 | >99:1 | >99 |
| 3 | c (4-OMe) | 92 | >99:1 | >99 |
| 4 | d (4-F) | 90 | >99:1 | 98 |
| 5 | e (4-Cl) | 88 | >99:1 | 99 |
| 6 | f (4-Br) | 85 | >99:1 | 98 |
| 7 | g (4-NO₂) | 82 | 98:2 | 97 |
| 8 | h (2-Cl) | 80 | 95:5 | 96 |
| 9 | i (2-Br) | 78 | 96:4 | 95 |
| 10 | j (Naphthyl) | 93 | >99:1 | 99 |
Experimental Protocol
General Procedure for the Asymmetric Michael Addition:
A mixture of the chalcone (0.25 mmol), cyclohexanone (5.0 mmol, 20 equivalents), and the (S)-pyrrolidine-pyridine catalyst (10 mol%) is stirred in chloroform (2 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.
Materials:
-
Chalcone derivatives
-
Cyclohexanone
-
(S)-2-(pyridin-2-ylmethyl)pyrrolidine catalyst
-
Chloroform (anhydrous)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography system
Catalytic Cycle and Workflow
The proposed catalytic cycle involves the formation of a chiral enamine intermediate from the ketone and the pyrrolidine moiety of the catalyst. The pyridine ring is believed to play a crucial role in activating the chalcone and shielding one face of the enamine, leading to the high stereoselectivity observed.[1]
Caption: Experimental workflow for the asymmetric Michael addition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-2-Pyrrolidin-2-YL-pyridine Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (S)-2-Pyrrolidin-2-YL-pyridine as an organocatalyst. The focus is on improving enantioselectivity in asymmetric synthesis.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee%) is a common issue in organocatalyzed reactions. This guide provides a systematic approach to identifying and resolving the root causes.
Q1: I am observing low enantioselectivity in my reaction. What are the first things I should check?
When encountering poor enantioselectivity, it is crucial to first verify the integrity of your experimental setup and reagents.
-
Catalyst Integrity:
-
Purity: Ensure the this compound catalyst is of high chemical and enantiomeric purity. Impurities can interfere with the catalytic cycle.
-
Storage: The catalyst should be stored under an inert atmosphere and protected from moisture and light to prevent degradation.
-
-
Reagent and Solvent Purity:
-
Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture.
-
Temperature Control: Verify that the reaction temperature is accurately controlled and maintained throughout the experiment.
-
Frequently Asked Questions (FAQs)
This section addresses specific questions about optimizing reaction parameters to enhance enantioselectivity.
Q2: How does the choice of solvent affect the enantioselectivity of my reaction?
The solvent plays a critical role in the catalytic cycle, influencing the stability of the transition state. The polarity and coordinating ability of the solvent can significantly impact the enantiomeric excess. It is highly recommended to screen a range of solvents.
Table 1: Effect of Solvent on Enantioselectivity in a Pyrrolidine-Pyridine Catalyzed Michael Addition *
| Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| THF | 95 | >99:1 | 99 |
| Et₂O | 85 | 99:1 | 98 |
| Toluene | 82 | >99:1 | 97 |
| CH₂Cl₂ | 78 | 98:2 | 95 |
| CH₃OH | 65 | 98:2 | 85 |
| i-PrOH | 72 | 99:1 | 92 |
Data is for a closely related (S)-pyrrolidine-pyridine catalyst in the Michael addition of cyclohexanone to a chalcone and serves to illustrate general trends.
Q3: Can I improve enantioselectivity by changing the reaction temperature?
Yes, lowering the reaction temperature often leads to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant at lower temperatures. However, reducing the temperature may also decrease the reaction rate, requiring longer reaction times.
Table 2: Effect of Temperature on Enantioselectivity in a Pyrrolidinopyridine Catalyzed Reaction *
| Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0 | 1 | 48 | 100 | 72 |
| -20 | 3 | 156 | 85 | 75 |
Data is for a metallocene-pyrrolidinopyridine nucleophilic catalyst and illustrates the general principle of temperature effects.[3]
Q4: What is the optimal catalyst loading for my reaction?
The optimal catalyst loading can vary depending on the specific reaction. While higher catalyst loading can sometimes increase the reaction rate, it does not always improve enantioselectivity and may lead to unwanted side reactions. It is advisable to screen a range of catalyst loadings (e.g., 1-20 mol%) to find the best balance between reaction efficiency and enantioselectivity. In some cases, lower catalyst loadings can yield better results.
Q5: Can additives be used to enhance enantioselectivity?
Yes, additives can have a significant impact on the outcome of the reaction.
-
Acidic Additives: In some cases, the addition of a Brønsted acid can co-catalyze the reaction and improve both the rate and enantioselectivity. For instance, the use of 2,4-dinitrobenzenesulfonic acid has been shown to be beneficial in certain Michael additions catalyzed by pyrrolidine-pyridine systems.
-
Water: While anhydrous conditions are generally recommended, trace amounts of water can sometimes be beneficial. For some prolinamide-catalyzed aldol reactions, the addition of a small amount of water (e.g., 5 mol%) has been observed to slightly increase the enantioselectivity, possibly by helping to organize the transition state through hydrogen bonding.[2]
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
This protocol provides a general guideline for optimizing an asymmetric aldol reaction catalyzed by this compound.
-
Preparation:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound (10 mol%).
-
Add the desired anhydrous solvent (e.g., Toluene, 2 mL).
-
Add the ketone (1.2 equivalents).
-
-
Reaction Execution:
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the aldehyde (1.0 equivalent) dropwise over 10-15 minutes.
-
Stir the reaction mixture vigorously at the set temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Protocol 2: General Procedure for an Asymmetric Michael Addition
This protocol provides a general method for an asymmetric Michael addition.
-
Preparation:
-
In a flask under an inert atmosphere, dissolve the Michael acceptor (1.0 equivalent) and the Michael donor (1.5 equivalents) in the chosen anhydrous solvent (e.g., THF).
-
Add this compound (10 mol%).
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
If an additive is required, it can be added at this stage.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification and Analysis:
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Logical relationship of factors affecting enantioselectivity.
References
Technical Support Center: Synthesis of (S)-2-Pyrrolidin-2-YL-pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of (S)-2-Pyrrolidin-2-YL-pyridine, also known as (S)-nornicotine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The synthesis of this compound, a chiral building block, typically commences from readily available chiral precursors to ensure the desired stereochemistry. The most common starting materials include (S)-proline and (S)-pyroglutamic acid.[1] Another route involves the reduction of myosmine, which can be achieved through chemical or electrochemical methods.[2][3]
Q2: What are the primary side reactions to be aware of during the synthesis?
Several side reactions can occur, leading to impurities and reduced yields. The most significant include:
-
Racemization: The chiral center at the 2-position of the pyrrolidine ring is susceptible to racemization, especially under harsh reaction conditions, leading to the formation of the undesired (R)-enantiomer.
-
N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring can undergo alkylation, particularly if alkylating agents are present or generated in situ.
-
Over-reduction: During the reduction of a carbonyl group on the pyrrolidine ring (e.g., from a pyroglutamic acid derivative), over-reduction can lead to unwanted byproducts.
-
Formation of Bipyridyls: In syntheses involving Grignard reactions with 2-bromopyridine, the formation of 2,2'-bipyridyl is a common side reaction.[4]
-
Side reactions during N-Boc deprotection: The use of strong acids like trifluoroacetic acid (TFA) for the deprotection of an N-Boc protecting group can generate a reactive tert-butyl cation. This cation can lead to t-butylation of the pyridine ring or other nucleophilic sites.
Q3: How can I minimize racemization?
Maintaining mild reaction conditions is crucial to prevent racemization. This includes using less aggressive reagents, controlling the reaction temperature, and minimizing reaction times. For enzymatic resolutions, ensuring the enzyme's stereospecificity is high is key.
Q4: What are the best methods for purifying the final product?
Purification of this compound often involves a combination of techniques. Distillation under reduced pressure is a common method for removing volatile impurities.[2][5] For enantiomeric purification, the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization, is a widely used and effective method.[2][3][5] Chiral chromatography can also be employed for analytical and preparative separations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions consuming starting materials, or product loss during workup and purification. | Monitor the reaction progress closely using TLC or LC-MS to ensure completion. Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. Employ careful extraction and purification techniques to avoid product loss. |
| Presence of the (R)-enantiomer (Racemization) | Harsh reaction conditions (high temperature, strong acid/base), or prolonged reaction times. | Use milder reagents and lower reaction temperatures. Reduce the reaction time as much as possible. Consider enzymatic methods for stereoselective steps. |
| Formation of N-alkylated pyridine byproduct | Presence of alkylating agents or reactive intermediates. For example, during the methylation of (S)-nornicotine to (S)-nicotine using formaldehyde and formic acid, over-methylation can occur.[2] | Use a stoichiometric amount of the alkylating agent. Optimize reaction conditions to favor N-alkylation of the pyrrolidine nitrogen over the pyridine nitrogen. |
| Formation of 2,2'-bipyridyl byproduct | This is a known side product in Grignard reactions using 2-bromopyridine.[4] | Use an excess of magnesium and an appropriate entrainer. Optimize the Grignard formation temperature and addition rate of 2-bromopyridine. |
| Low Enantiomeric Excess (ee) | Inefficient chiral resolution or racemization during synthesis or workup. | For diastereomeric salt resolution, screen different chiral acids and crystallization solvents to improve separation efficiency.[2][5] For enzymatic resolutions, select an enzyme with high enantioselectivity. Handle the product under mild conditions during purification to prevent racemization. |
| Difficulty in removing N-Boc protecting group | Incomplete deprotection or degradation of the product under harsh acidic conditions. | Use a sufficient excess of the deprotecting agent (e.g., TFA or HCl in dioxane). Monitor the reaction to completion. If the product is acid-sensitive, consider milder deprotection methods. |
Experimental Protocols
1. Synthesis of (S)-Nornicotine (this compound) via Reduction of Myosmine
This protocol is adapted from a method achieving up to 90% yield of nornicotine.[2]
-
Materials: Myosmine, Sodium Borohydride (NaBH₄), Methanol (MeOH), Water, Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve myosmine in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions while stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the myosmine is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude nornicotine.
-
The crude product can be purified by vacuum distillation.
-
2. Enantiomeric Resolution of Nornicotine using N-lauroyl-(R)-alanine
This protocol is based on a method that yields (S)-nornicotine with 92% ee.[2][5]
-
Materials: Racemic nornicotine, N-lauroyl-(R)-alanine, Methyl tert-butyl ether (MTBE), Chloroform.
-
Procedure:
-
Dissolve racemic nornicotine in a mixture of methyl tert-butyl ether and chloroform.
-
Add a solution of N-lauroyl-(R)-alanine in the same solvent mixture.
-
Allow the diastereomeric salts to crystallize. The salt of (S)-nornicotine with N-lauroyl-(R)-alanine is typically less soluble.
-
Collect the crystals by filtration.
-
To liberate the free base, treat the diastereomeric salt with a base (e.g., NaOH solution) and extract the (S)-nornicotine with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain enantiomerically enriched (S)-nornicotine.
-
Visualizations
Caption: Overview of the main synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Troubleshooting low yields in (S)-2-Pyrrolidin-2-YL-pyridine mediated reactions
Welcome to the technical support center for (S)-2-Pyrrolidin-2-YL-pyridine mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in this compound mediated reactions can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Quality and Loading: The purity and activity of your this compound catalyst are paramount. Impurities can poison the catalyst or lead to side reactions. Additionally, the catalyst loading needs to be optimized for your specific reaction.
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Some reactions may require lower temperatures to prevent byproduct formation, while others might need elevated temperatures to overcome activation energy barriers.
-
Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific transformation.
-
Purity of Starting Materials: Impurities in your substrates can interfere with the reaction, leading to the formation of side products and consequently, lower yields. Always ensure the purity of your reagents before commencing the synthesis.
Issue 2: Poor Enantio- or Diastereoselectivity
Question: I am observing low enantioselectivity and/or diastereoselectivity in my reaction. What are the likely causes and how can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is often the primary goal when using a chiral catalyst like this compound. Poor stereochemical control can be attributed to several factors:
-
Catalyst Structure and Purity: The stereochemical integrity of the catalyst is crucial. Ensure you are using the correct enantiomer and that it is of high purity. Even small amounts of the opposite enantiomer can significantly erode the enantiomeric excess of your product.
-
Reaction Temperature: Temperature can have a profound effect on the transition states that govern stereoselectivity. Lowering the reaction temperature often leads to higher enantioselectivity, although this may come at the cost of a longer reaction time.
-
Solvent Choice: The solvent can influence the conformation of the catalyst and the transition state assembly. A thorough solvent screen is often necessary to maximize stereoselectivity.
-
Additives: In some cases, the addition of co-catalysts or additives can enhance stereoselectivity by influencing the reaction mechanism or the nature of the active catalytic species.
-
Substrate-Catalyst Mismatch: The steric and electronic properties of your substrates may not be ideally suited for the chiral environment created by the this compound catalyst. In such cases, modification of the catalyst structure might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound in asymmetric reactions?
A1: The optimal catalyst loading can vary depending on the specific reaction, but a general starting point is between 5 and 20 mol%. For highly efficient reactions, catalyst loading can sometimes be reduced to as low as 1-2 mol%. It is always recommended to perform a catalyst loading screen to find the optimal balance between reaction rate, yield, and cost.
Q2: How can I purify this compound if I suspect it is impure?
A2: Purification of this compound can be achieved through several methods. Due to its basic nature, acid-base extraction can be an effective first step. This involves dissolving the compound in an organic solvent, washing with a dilute acid to protonate the pyridine and pyrrolidine nitrogens and extract it into the aqueous phase. The aqueous layer is then basified, and the purified compound is re-extracted into an organic solvent. For higher purity, column chromatography on silica gel is often employed. It's important to note that tailing can be an issue on silica gel due to the basicity of the compound; this can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
Q3: Are there any known incompatible functional groups with this type of catalyst?
A3: this compound is a nucleophilic and basic catalyst. Therefore, it may react with highly electrophilic functional groups present in the starting materials or products. Acidic protons in the substrates could also be deprotonated by the catalyst, potentially leading to side reactions. It is important to consider the compatibility of all functional groups in your reaction system.
Q4: My reaction is very slow. How can I increase the reaction rate without compromising the yield and selectivity?
A4: To increase the reaction rate, you can consider several strategies. Increasing the reaction temperature is a common approach, but this should be done cautiously as it may negatively impact stereoselectivity. Increasing the concentration of the reactants or the catalyst loading can also accelerate the reaction. Screening different solvents is another valuable strategy, as the solvent can significantly influence the reaction kinetics.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of a model asymmetric Michael addition reaction.
Table 1: Effect of Solvent on Yield and Enantioselectivity
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 85 | 92 |
| 2 | THF | 78 | 88 |
| 3 | CH2Cl2 | 72 | 85 |
| 4 | CH3CN | 65 | 75 |
| 5 | Hexane | 90 | 95 |
Table 2: Effect of Temperature on Yield and Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 85 | 92 |
| 2 | 0 | 82 | 96 |
| 3 | -20 | 75 | 98 |
| 4 | -78 | 50 | >99 |
Table 3: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 20 | 88 | 92 |
| 2 | 10 | 85 | 92 |
| 3 | 5 | 80 | 91 |
| 4 | 1 | 65 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition
-
To a dry reaction vial equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the this compound catalyst (0.1 mmol, 10 mol%).
-
Add the desired solvent (2.0 mL).
-
Add the Michael donor (1.2 mmol) to the solution.
-
Stir the reaction mixture at the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: General Procedure for Asymmetric Aldol Reaction
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL).
-
Add the this compound catalyst (0.1 mmol, 10 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
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Add the ketone (1.5 mmol) dropwise to the stirred solution.
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Stir the reaction at the same temperature, monitoring its progress by TLC.
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Once the reaction is complete, add a saturated aqueous solution of NH4Cl to quench the reaction.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., CH2Cl2, 3 x 10 mL).
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Combine the organic extracts, dry over anhydrous MgSO4, filter, and remove the solvent in vacuo.
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Purify the resulting crude product by flash column chromatography to obtain the pure aldol product.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for systematically troubleshooting low reaction yields.
Logical Relationship in Stereoselectivity Troubleshooting
Caption: A logical diagram for troubleshooting poor stereoselectivity.
Simplified Catalytic Cycle for Asymmetric Michael Addition
Caption: A simplified representation of the catalytic cycle.
Technical Support Center: (S)-2-Pyrrolidin-2-YL-pyridine Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of (S)-2-Pyrrolidin-2-YL-pyridine based catalysts. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound based catalysts?
A1: Proper storage and handling are crucial to maintain the catalytic activity and stability of this compound based catalysts.
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Storage: The catalyst should be stored in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C.[2] It is advisable to store the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1][2] Keep the container tightly sealed.[1]
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Handling: Handle the catalyst in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes, as the compound may be toxic if swallowed and can cause skin and eye irritation.[3]
Q2: What solvents are compatible with this compound based catalysts?
A2: The choice of solvent can significantly impact the catalyst's stability and the reaction's outcome, including enantioselectivity.[4][5] Proline-based catalysts are often used in polar aprotic solvents like DMSO, DMF, and acetonitrile. However, the specific reaction conditions will dictate the optimal solvent. It has been noted that decreasing solvent polarity can sometimes increase both the reaction rate and stereoselectivity.[6] Always refer to the specific experimental protocol for the reaction you are performing.
Q3: What are the common signs of catalyst degradation or deactivation?
A3: Several indicators may suggest that your catalyst has degraded or become deactivated:
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Decreased Reaction Rate: A noticeable slowdown in the reaction conversion compared to previous experiments under identical conditions.
-
Reduced Yield: A significant drop in the yield of the desired product.
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Loss of Enantioselectivity: A decrease in the enantiomeric excess (ee%) of the product is a strong indicator of changes to the catalyst's chiral environment.
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Incomplete Conversion: The reaction stalls before all the starting material is consumed.[5]
-
Visual Changes: Discoloration of the catalyst or the reaction mixture can sometimes indicate degradation.
Q4: How does temperature affect the stability and performance of these catalysts?
A4: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to thermal decomposition of the catalyst, resulting in reduced activity and selectivity.[5] It is crucial to carefully control the reaction temperature. For many asymmetric reactions, lower temperatures are often beneficial for achieving higher enantioselectivity.
Troubleshooting Guides
Issue 1: Low or Inconsistent Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Degradation | Store the catalyst under an inert atmosphere at 2-8°C. Use a fresh batch of catalyst for the reaction. | Improper storage can lead to decomposition, affecting the chiral integrity of the catalyst. |
| Impure Reagents or Solvents | Use freshly purified reagents and anhydrous solvents. Ensure all materials are free from acidic or basic impurities. | Impurities can interfere with the catalyst-substrate complex, leading to poor stereocontrol.[5] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Often, lower temperatures improve enantioselectivity. | The transition states leading to different enantiomers can have small energy differences that are more pronounced at lower temperatures. |
| Water Content | Ensure the reaction is performed under anhydrous conditions, unless the protocol specifies the use of water. | Water can interfere with the catalytic cycle of some organocatalysts. |
Issue 2: Low Reaction Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation by Impurities | Purify all starting materials and solvents. Common catalyst poisons include sulfur- and nitrogen-containing compounds.[5] | Impurities can bind to the catalyst, inhibiting its activity.[5] |
| Thermal Decomposition | Run the reaction at the lowest effective temperature. Perform a temperature screen to find the optimal balance between rate and stability. | High temperatures can cause the catalyst to break down.[5] |
| Catalyst Aggregation | Try running the reaction at a lower catalyst loading. | At high concentrations, some catalysts can aggregate, reducing the number of active catalytic sites.[5] |
| Presence of Oxygen | Degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). | Oxygen can lead to oxidative degradation of the catalyst or substrates. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Stability Testing by ¹H NMR
This protocol provides a general method for assessing the stability of a this compound based catalyst in a specific solvent at a given temperature.
-
Sample Preparation:
-
Accurately weigh a known amount of the catalyst (e.g., 5 mg) and dissolve it in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. The internal standard should be stable under the experimental conditions and have signals that do not overlap with the catalyst signals.
-
-
Initial NMR Spectrum:
-
Acquire a quantitative ¹H NMR spectrum of the freshly prepared solution at time t=0.
-
-
Incubation:
-
Seal the NMR tube and place it in a temperature-controlled environment (e.g., an oil bath or a heating block) set to the desired temperature.
-
-
Time-Course Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the NMR tube from the heat source, cool it to room temperature, and acquire a new ¹H NMR spectrum.[7]
-
-
Data Analysis:
-
Integrate the characteristic signals of the catalyst and the internal standard in each spectrum.
-
Calculate the relative concentration of the catalyst at each time point by comparing the integral of the catalyst signal to the integral of the internal standard signal.
-
Plot the relative concentration of the catalyst versus time to determine its stability under the tested conditions. A decrease in the relative concentration indicates degradation.
-
Visualizations
Caption: A typical experimental workflow using the catalyst.
Caption: A flowchart for troubleshooting common issues.
Caption: A plausible, non-validated degradation pathway.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]
- 3. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming product inhibition in (S)-2-Pyrrolidin-2-YL-pyridine catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-Pyrrolidin-2-YL-pyridine in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming potential product inhibition and other performance-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chiral amine organocatalyst. Its structure, featuring a pyrrolidine ring attached to a pyridine ring, makes it effective in promoting a variety of asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. The pyrrolidine moiety acts as the catalytic core, while the pyridine unit can influence the steric and electronic environment of the catalytic center.
Q2: What are the common signs of a struggling catalytic reaction using this compound?
Common indicators of issues in your reaction include:
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Low or stalled conversion: The reaction does not proceed to completion, even with extended reaction times.
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Decreased enantioselectivity: The desired stereoisomer is not being formed in high excess.
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Poor reproducibility: Observing significant variations in yield and enantioselectivity between seemingly identical experimental runs.
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Catalyst deactivation: A noticeable drop in catalytic activity over time or upon reuse of the catalyst.
Q3: What is product inhibition and how might it affect my reaction?
Product inhibition occurs when the product of a reaction binds to the catalyst, forming a stable complex that prevents the catalyst from participating in further catalytic cycles. This leads to a decrease in the reaction rate as the product concentration increases. In the context of this compound catalysis, the product could potentially form hydrogen bonds or other non-covalent interactions with the catalyst, hindering its ability to activate the substrates. While direct studies on product inhibition for this specific catalyst are limited, it is a known phenomenon in related proline-based organocatalysis.
Troubleshooting Guides
Guide 1: Low Reaction Conversion or Stalled Reaction
If you are observing low conversion or your reaction appears to stop before completion, consider the following troubleshooting steps.
| Potential Cause | Identification | Suggested Solution |
| Product Inhibition | Reaction rate slows down significantly as product concentration increases. | - Reduce initial substrate concentration: Lowering the concentration can help mitigate the inhibitory effect of the product. - In situ product removal: If feasible, employ techniques like precipitation, crystallization, or extraction to remove the product from the reaction mixture as it forms. - Use of additives: Introduce additives that can disrupt the catalyst-product complex (see Guide 3). |
| Catalyst Deactivation | Loss of catalytic activity over time, even with fresh reagents. | - Purify all reagents and solvents: Impurities can act as catalyst poisons.[1] - Ensure inert atmosphere: For sensitive reactions, oxygen or moisture can lead to catalyst degradation. |
| Suboptimal Reaction Conditions | Low yield despite trying the above. | - Screen different solvents: The polarity and coordinating ability of the solvent can significantly impact catalyst performance. - Optimize temperature: Both low and high temperatures can negatively affect the reaction rate and catalyst stability. |
Guide 2: Poor or Inconsistent Enantioselectivity
Achieving high enantioselectivity is often the primary goal of using a chiral catalyst. If you are struggling with low or variable enantiomeric excess (ee), consult the following table.
| Potential Cause | Identification | Suggested Solution |
| Water Content | Inconsistent ee values between runs. | - Use anhydrous solvents and reagents: Even trace amounts of water can interfere with the chiral induction. - Controlled addition of water: In some proline-catalyzed reactions, a small, controlled amount of water can be beneficial. Experiment with the addition of a few equivalents of water. |
| Incorrect Catalyst Loading | Low ee and/or low conversion. | - Optimize catalyst loading: While higher loading can sometimes improve results, it can also lead to side reactions or aggregation. A typical starting point is 5-20 mol%. |
| Temperature Effects | Lower than expected ee. | - Lower the reaction temperature: Asymmetric reactions often exhibit higher enantioselectivity at lower temperatures. |
| Substrate Purity | Inconsistent results with different batches of starting material. | - Purify substrates: Impurities in the starting materials can interfere with the catalyst and the desired reaction pathway. |
Guide 3: Use of Additives to Mitigate Inhibition and Enhance Performance
The addition of co-catalysts or additives can significantly improve the performance of this compound catalyzed reactions.[2]
| Additive Type | Proposed Function | Examples | Typical Loading |
| Acids | Protonate the substrate or catalyst, potentially disrupting product binding and enhancing reactivity. | Acetic Acid, Trifluoroacetic Acid | 10-50 mol% |
| Bases | Can act as a co-catalyst or influence the aggregation state of the catalyst. | Triethylamine, DIPEA | 10-20 mol% |
| Water | Can facilitate proton transfer steps in the catalytic cycle. | H₂O | 1-5 equivalents |
| Ionic Liquids | Can provide a unique reaction medium that may enhance catalyst stability and prevent aggregation. | Imidazolium or Pyridinium-based salts | As solvent or co-solvent |
Experimental Protocols
General Procedure for a Michael Addition Catalyzed by this compound
This protocol is a general guideline and may require optimization for specific substrates.
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To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and the solvent (2 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
If using an additive, add it at this stage.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizations
Catalytic Cycle of a Proline-Type Catalyst
The following diagram illustrates a general catalytic cycle for a proline-type catalyst in a Michael addition reaction, which is analogous to the mechanism expected for this compound.
Caption: Generalized catalytic cycle for a Michael addition.
Hypothesized Product Inhibition Pathway
This diagram illustrates a potential mechanism for product inhibition where the product forms a non-productive complex with the catalyst.
Caption: Potential pathway for product inhibition.
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve issues of low reaction conversion.
Caption: Troubleshooting workflow for low reaction conversion.
References
Technical Support Center: (S)-2-Pyrrolidin-2-YL-pyridine Catalyzed Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S)-2-Pyrrolidin-2-YL-pyridine and related proline-derived organocatalysts. The focus is on the critical role of the solvent in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in reactions catalyzed by this compound?
A1: The solvent plays a multifaceted role that directly influences reaction performance. It affects:
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Catalyst and Substrate Solubility: Ensuring all components are in the solution phase is essential for the reaction to proceed. Poor solubility can lead to low conversion and reproducibility issues.[1]
-
Reaction Mechanism and Stereoselectivity: The catalyst operates by forming key intermediates, such as enamines or iminium ions. The polarity and proticity of the solvent can stabilize or destabilize these intermediates and the transition states leading to the products. This stabilization is crucial for controlling enantioselectivity (ee) and diastereoselectivity (dr).[2][3]
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Reaction Rate: Solvents can influence reaction kinetics. For instance, the addition of chloroform (CHCl₃) to a DMSO/acetone system has been shown to accelerate certain aldol reactions.[2]
-
Side Reactions: The choice of solvent can suppress or promote undesired side reactions, such as elimination or polymerization.
Q2: What is the general difference between using protic and aprotic solvents?
A2:
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Polar Protic Solvents (e.g., water, methanol, ethanol, HFIP): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. In some cases, particularly in aza-Michael additions, highly polar protic solvents like hexafluoroisopropanol (HFIP) can activate the electrophile (Michael acceptor), increasing the reaction rate.[4] However, they can also solvate the catalyst's amine group, potentially reducing its nucleophilicity and slowing down the initial enamine formation.
-
Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, CH₃CN, DMSO, DMF): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions (the nucleophile), leaving them more "naked" and reactive. This often leads to an increased reaction rate for SN2-type processes.[5][6] In many proline-catalyzed reactions, polar aprotic solvents provide a good balance of solubility and reactivity, often leading to high stereoselectivity.[3]
Q3: Can water be used as a solvent?
A3: Yes, but its use is highly context-dependent. In some proline-catalyzed aldol reactions, the controlled addition of water can enhance stereoselectivity.[1] However, an excess of water can lead to low conversions due to the poor solubility of many organic substrates.[1] Water is often used in combination with co-solvents or surfactants to create emulsions where the reaction can occur at the interface.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Poor Solubility | The catalyst, starting materials, or intermediates may not be soluble in the chosen solvent. |
| Action: Switch to a more polar or less polar solvent to better match the polarity of your substrates. Consider using a co-solvent system (e.g., Toluene/Heptane, THF/Water). | |
| Catalyst Deactivation | Protic solvents may protonate the catalyst's secondary amine, rendering it inactive. |
| Action: Switch to a polar aprotic solvent like THF, CH₂Cl₂, or CH₃CN. | |
| Unfavorable Equilibrium | The reaction may be reversible and the equilibrium may not favor the product in the chosen solvent. |
| Action: Try a solvent that may preferentially precipitate the product, driving the equilibrium forward. |
Problem 2: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Solvent Polarity | The polarity of the solvent is not optimal for stabilizing the key transition state that dictates stereochemistry. |
| Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN, DMSO). Often, a non-polar or moderately polar aprotic solvent gives the best results. | |
| Interference from Protic Solvents | Hydrogen bonding from protic solvents can interfere with the organized transition state assembly required for high stereoselectivity. |
| Action: Ensure the solvent is anhydrous. Switch from a protic to an aprotic solvent. For example, in a quinidine thiourea-catalyzed aldol reaction, switching the solvent from acetone to THF significantly improved the ee from 64% to 81%.[3] | |
| Temperature Effects | The reaction may be running at too high a temperature, allowing for lower energy, less-ordered transition states to be accessed. |
| Action: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) in a suitable solvent like THF or CH₂Cl₂. |
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize the reported effects of different solvents on common this compound and proline-catalyzed reactions.
Table 1: Solvent Effect on an Asymmetric Aldol Reaction (Data adapted from a quinidine thiourea-catalyzed reaction of isatin with acetone, which follows similar principles)[3]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Acetone | 92 | 64 |
| 2 | THF | 95 | 81 |
| 3 | Toluene | 85 | 75 |
| 4 | CH₂Cl₂ | 93 | 77 |
| 5 | CH₃CN | 90 | 71 |
| 6 | Methanol | 88 | 55 |
Table 2: Solvent Screening for the Synthesis of Tetrahydropyridines (Data adapted from a multicomponent reaction using an ionic liquid-supported (S)-proline organocatalyst)[7]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 10 | 55 |
| 2 | Water | 24 | No Reaction |
| 3 | Methanol | 12 | >10 |
| 4 | THF | 12 | >10 |
| 5 | CH₃CN | 10 | >50 |
| 6 | CH₂Cl₂ | 12 | 65 |
| 7 | Chloroform | 8 | 72 |
| 8 | Isopropanol (IPA) | 4 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene (Adapted from literature procedures)[8][9]
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To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the nitroalkene (1.0 mmol, 1.0 equiv).
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Add the selected anhydrous solvent (2.0 mL). Common choices include CH₂Cl₂, Toluene, or THF.
-
Add the this compound catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of acetic acid or a saturated aqueous solution of NH₄Cl.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for catalyzed reactions.
Caption: Troubleshooting logic for optimizing reaction conditions.
Caption: Influence of solvent on reaction pathways and selectivity.
References
- 1. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C2-Symmetric Ionic Liquid–Supported (S)-Proline Organocatalyst [mdpi.com]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Temperature optimization for (S)-2-Pyrrolidin-2-YL-pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving (S)-2-Pyrrolidin-2-YL-pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for reactions involving this compound?
A1: The optimal temperature for reactions with this compound is highly dependent on the specific reaction type, catalyst, and solvent system used. Based on available literature, temperatures can range from as low as -78°C for highly enantioselective catalytic processes to higher temperatures of 50°C or more for other synthetic transformations.[1][2][3] For instance, certain enzymatic syntheses of pyridine esters have shown optimal performance at 50°C.[1] Conversely, to enhance enantioselectivity in some asymmetric syntheses, sub-zero temperatures are often employed.[2][3]
Q2: How does temperature affect the enantioselectivity of my reaction?
A2: Temperature can have a significant impact on the enantioselectivity of stereoselective reactions. Lowering the reaction temperature often leads to an increase in enantiomeric excess (ee).[2] This is because the lower thermal energy reduces the likelihood of the reaction proceeding through higher-energy transition states that lead to the undesired enantiomer. One study demonstrated that lowering the temperature resulted in a 75% enantiomeric excess, albeit with a longer reaction time and higher catalyst loading.[2]
Q3: My reaction is highly exothermic and difficult to control. What steps can I take to manage the temperature?
A3: Exothermic reactions can pose safety risks and lead to the formation of byproducts due to poor temperature control. To manage a highly exothermic reaction, consider the following strategies[4]:
-
Slow Reagent Addition: Add one of the reactants dropwise over an extended period to control the rate of heat generation.
-
Efficient Cooling: Utilize an ice bath, dry ice/acetone bath, or a cryostat to maintain a consistent and low temperature throughout the reaction.
-
Dilution: Conducting the reaction at a lower concentration can help dissipate heat more effectively.
Q4: I am observing low yield in my reaction. Could temperature be the cause?
A4: Yes, suboptimal temperature can be a significant factor contributing to low reaction yields. Excessively high temperatures can lead to thermal degradation of reactants, intermediates, or the final product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. It is crucial to find the optimal temperature that balances reaction rate and product stability. For example, in some enzymatic reactions, temperatures above 60°C can lead to enzyme inactivation and reduced yield.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the temperature optimization of this compound reactions.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity | Reaction temperature is too high. | Gradually decrease the reaction temperature in increments of 10-20°C. Monitor the enantiomeric excess (ee) at each temperature point to identify the optimal range. Be aware that lower temperatures may require longer reaction times.[2] |
| Poor Reaction Yield | Suboptimal reaction temperature (either too high or too low). | 1. If degradation is suspected: Lower the reaction temperature. Analyze for byproducts at different temperatures. 2. If the reaction is too slow: Gradually increase the temperature. Monitor reaction progress by techniques like TLC or LC-MS to find the point of optimal conversion without significant byproduct formation.[1] |
| Formation of Multiple Byproducts | High reaction temperature leading to side reactions or decomposition. | Lower the reaction temperature to improve selectivity. Consider using a more selective catalyst or solvent system in conjunction with temperature optimization. |
| Reaction Runaway (Uncontrolled Exotherm) | Inadequate heat dissipation for a highly exothermic process. | Immediately implement cooling measures (ice bath). If possible, stop the addition of reagents. For future experiments, use the control strategies mentioned in FAQ Q3, such as slower addition rates and increased dilution.[4] |
Experimental Protocols
General Protocol for Temperature Screening in an Asymmetric Catalytic Reaction
This protocol provides a general framework for optimizing temperature to enhance enantioselectivity.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate and the chiral catalyst in the chosen solvent.
-
Initial Temperature: Cool the reaction mixture to a starting temperature, for example, 0°C, using an ice-water bath.
-
Reagent Addition: Add the second reactant dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. Once the reaction is complete, quench it and work up the product.
-
Enantioselectivity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Temperature Variation: Repeat the experiment at different temperatures (e.g., -20°C, -40°C, -78°C) to assess the impact on enantioselectivity and yield.[2][3]
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Key relationships in temperature optimization.
References
Technical Support Center: Synthesis of (S)-2-Pyrrolidin-2-yl-pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Pyrrolidin-2-yl-pyridine, a key chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: The two primary scalable synthetic routes for this compound, also known as (S)-nornicotine, are:
-
Enzymatic Reduction of Myosmine: This method utilizes an imine reductase (IRED) and a cofactor regeneration system, often employing a glucose dehydrogenase (GDH), to directly synthesize the (S)-enantiomer from myosmine with high enantioselectivity.[1][2][3] This approach is considered environmentally friendly.[2][3]
-
Chemical Reduction of Myosmine followed by Enantiomeric Resolution: This route involves the reduction of myosmine using a chemical reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to produce racemic nornicotine.[4] The racemate is then resolved to isolate the desired (S)-enantiomer, typically through the formation of diastereomeric salts with a chiral acid.[4][5]
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis presents several challenges depending on the chosen route:
-
Enzymatic Synthesis:
-
Cost and Availability of Enzymes: IREDs can be expensive, impacting the overall process cost.[1]
-
Enzyme Stability and Reusability: Ensuring the stability and efficient recycling of the immobilized enzymes is crucial for cost-effective production on a large scale.[1]
-
Cofactor Regeneration: An efficient and economical cofactor (e.g., NADH/NADPH) regeneration system is necessary.
-
-
Chemical Synthesis and Resolution:
-
Enantiomeric Purity: Achieving high enantiomeric excess (ee) can be challenging and may require multiple recrystallizations of diastereomeric salts, potentially lowering the overall yield.[4][5]
-
Reagent and Solvent Recovery: Efficient recovery and recycling of the chiral resolving agent and solvents are necessary to make the process economically viable on an industrial scale.[4][5]
-
Waste Management: The resolution process generates the undesired (R)-enantiomer as a byproduct, which requires proper disposal or a strategy for racemization and recycling.
-
Q3: How can the undesired (R)-nornicotine be managed in the chemical resolution process?
A3: To improve the atom economy of the process, the undesirable (R)-nornicotine can be oxidized back to the prochiral myosmine.[4] This allows for the recycling of the (R)-enantiomer, thereby increasing the overall yield of the desired (S)-enantiomer from the starting material.
Q4: What are the recommended methods for purifying this compound on a large scale?
A4: For large-scale purification, particularly to ensure high enantiomeric purity, the following methods are recommended:
-
Crystallization: Fractional crystallization of diastereomeric salts is a common method for chiral resolution on an industrial scale.[4][5]
-
Chromatography: While often used at the lab scale, preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed for high-purity requirements, although they can be more costly for large volumes.
Troubleshooting Guides
Low Yield in Enzymatic Reduction of Myosmine
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivation | - Ensure the reaction temperature and pH are within the optimal range for the specific IRED and GDH used. - Check for the presence of any potential enzyme inhibitors in the starting material or buffer. - If using immobilized enzymes, assess the stability and activity of the support after multiple cycles.[1] |
| Inefficient Cofactor Regeneration | - Verify the activity of the GDH and the concentration of glucose. - Ensure the concentration of the cofactor (NAD+/NADP+) is not limiting. |
| Substrate/Product Inhibition | - High concentrations of myosmine or the product (S)-nornicotine may inhibit the enzyme. Consider a fed-batch or continuous flow process to maintain optimal concentrations.[1] |
| Poor Mass Transfer (Immobilized Enzymes) | - Optimize the stirring speed or flow rate in a packed-bed reactor to ensure efficient contact between the substrate and the immobilized enzymes.[1] |
Low Enantiomeric Excess (ee) in Chemical Resolution
| Potential Cause | Troubleshooting Steps |
| Incomplete Diastereomeric Salt Formation | - Ensure the stoichiometry between the racemic nornicotine and the chiral resolving agent is correct. - Optimize the solvent system and temperature for salt formation. |
| Co-crystallization of Diastereomers | - Screen different chiral resolving agents. - Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve the selective crystallization of one diastereomer. - Perform multiple recrystallizations, although this may reduce the overall yield. |
| Inaccurate ee Determination | - Validate the chiral HPLC or SFC method used for determining the enantiomeric excess. Ensure proper separation of the enantiomers. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Reduction of Myosmine | Chemical Reduction & Resolution |
| Starting Material | Myosmine | Myosmine |
| Key Reagents | IRED, GDH, NAD(P)H, Glucose | NaBH4 or H2/Pd, Chiral Acid |
| Typical Yield | Up to >99% conversion | Up to 90% (for reduction step) |
| Enantiomeric Excess (ee) | >99.9% | Up to 92% after resolution |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly.[2][3] | Well-established chemistry, potential for reagent recycling.[4][5] |
| Key Challenges | Enzyme cost and stability, cofactor regeneration.[1] | Waste generation ((R)-enantiomer), requires additional resolution step. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-Nornicotine using Immobilized IRED and GDH
This protocol is a general guideline based on established procedures for the enzymatic reduction of myosmine.[1]
1. Immobilization of IRED and GDH:
- Co-immobilize IRED and GDH on a suitable resin support (e.g., epoxy resin) following the manufacturer's instructions or established literature procedures.
- Optimize immobilization conditions such as pH, temperature, and enzyme loading.
2. Batch Reaction:
- In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
- Add myosmine to the desired concentration (e.g., 50 g/L).
- Add the co-immobilized IRED and GDH.
- Add NADP+ and an excess of glucose for cofactor regeneration.
- Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
- Monitor the reaction progress by HPLC until complete conversion of myosmine.
3. Product Isolation:
- Separate the immobilized enzymes by filtration for reuse.
- Extract the aqueous solution with a suitable organic solvent (e.g., methyl tert-butyl ether).
- Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-nornicotine.
- Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Chemical Synthesis and Resolution of (S)-Nornicotine
This protocol is a general guideline based on established procedures for the chemical reduction of myosmine and subsequent enantiomeric resolution.[4][5]
1. Reduction of Myosmine to Racemic Nornicotine:
- Dissolve myosmine in a suitable solvent (e.g., methanol).
- Cool the solution in an ice bath.
- Add sodium borohydride portion-wise while maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Quench the reaction carefully with water.
- Remove the solvent under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
- Dry the combined organic layers, filter, and concentrate to obtain racemic nornicotine.
2. Enantiomeric Resolution:
- Dissolve the racemic nornicotine in a suitable solvent mixture (e.g., methyl tert-butyl ether and chloroform).[4][5]
- Add an equimolar amount of a chiral resolving agent (e.g., N-lauroyl-(R)-alanine).[4][5]
- Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.
- Collect the crystals by filtration.
- Liberate the free base ((S)-nornicotine) by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
- Dry the organic extract, filter, and concentrate to yield (S)-nornicotine.
- Determine the enantiomeric excess using chiral HPLC.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low yield in enzymatic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Semi-rational design and modification of imine reductases and their utilization for the synthesis of (S)-nornicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-rational design and modification of imine reductases and their utilization for the synthesis of (S)-nornicotine | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-2-Pyrrolidin-2-YL-pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with (S)-2-Pyrrolidin-2-YL-pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
The main purification hurdles stem from two core molecular features: the basicity of the pyridine ring and the chirality of the stereocenter. The basic nitrogen atom in the pyridine ring interacts strongly with acidic silica gel, a standard stationary phase in chromatography, leading to significant peak tailing.[1][2] Furthermore, separating the desired (S)-enantiomer from its (R)-enantiomer requires specialized chiral separation techniques, as enantiomers have identical physical properties in a non-chiral environment.[3]
Q2: What are the typical impurities encountered during the synthesis of these derivatives?
Impurities can be broadly categorized and may include starting materials, by-products from the reaction, degradation products, and residual reagents, ligands, or catalysts.[4] Given that many syntheses involving pyridine can be exothermic, by-products from uncontrolled reactions can also be a concern.[5]
Q3: Which purification techniques are generally most effective for these compounds?
A multi-step approach is often necessary.
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen. An acidic wash (e.g., with dilute HCl) can protonate the derivative, moving it to the aqueous layer and separating it from non-basic impurities.[5][6]
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Chromatography: Column chromatography is highly versatile but requires modification to address the basicity. Techniques like adding a competing base (e.g., triethylamine) to the eluent or using alternative stationary phases are common.[2][5]
-
Crystallization: If the derivative is a solid, crystallization is a powerful method for achieving high purity.[5][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating the (S) and (R) enantiomers to determine enantiomeric excess and for preparative separation.[8][9]
Q4: My desired product is an oil and won't crystallize. What can I do?
This phenomenon, known as "oiling out," is common when impurities are present or when the compound's melting point is low.[7] To induce crystallization, ensure the material is as pure as possible before the attempt. Systematically screen a wide range of solvents and solvent mixtures, and try techniques like slow evaporation, slow cooling, or introducing a seed crystal of the pure compound.[2][7]
Troubleshooting Guides
This section addresses specific issues encountered during purification experiments.
Chromatography Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica stationary phase.[1] | 1. Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase.[1][2] 2. Alternative Stationary Phase: Use a less acidic or neutral stationary phase like alumina, or end-capped silica gel.[2] 3. pH Adjustment: Lower the mobile phase pH (e.g., to 2.5-3.0) to protonate the silanol groups, but ensure the column is stable at this pH.[1] |
| Poor Resolution / Co-elution of Impurities | The polarity of the desired compound and impurities are too similar in the chosen solvent system. | 1. Optimize Solvent System: Systematically vary the polarity of the mobile phase.[2] 2. Change Stationary Phase: Switch to a column with a different selectivity (e.g., from C18 to a phenyl or cyano phase).[1] 3. Improve Efficiency: Use a column with a smaller particle size (requires a UHPLC system).[1] |
| Low Recovery / Loss of Product | The compound is either irreversibly adsorbing to the stationary phase or decomposing on the acidic silica gel.[2] | 1. Neutralize Silica: Pre-treat the silica gel with a base like triethylamine before packing the column.[2] 2. pH Control: During aqueous work-up steps, carefully control the pH to ensure your compound remains in the organic phase.[2] |
Crystallization Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | High concentration of impurities; compound's melting point is lower than the solution temperature; cooling rate is too fast.[7] | 1. Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[7] 2. Adjust Solvent: Add more solvent to lower the saturation temperature or try a different solvent system entirely.[7] 3. Seeding: Introduce a seed crystal to initiate proper crystal lattice formation.[7] |
| No Crystal Formation | Solution is not supersaturated (too much solvent was used); nucleation is not initiated. | 1. Increase Concentration: Slowly evaporate some of the solvent. 2. Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod. 3. Seeding & Cooling: Add a seed crystal and/or place the solution in an ice bath to decrease solubility further.[7] |
Chiral Separation Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Enantiomeric Separation on Chiral HPLC | The selected Chiral Stationary Phase (CSP) is not suitable for the analyte; the mobile phase is not optimal. | 1. Screen CSPs: Test different types of chiral columns (e.g., cellulose-based, amylose-based) as they offer different chiral recognition mechanisms.[10][11] 2. Optimize Mobile Phase: Vary the solvent composition, additives, and pH. Test different elution modes (normal phase, reversed phase, polar organic).[11] 3. Adjust Temperature: Lowering the column temperature can sometimes enhance enantiomeric resolution. |
Experimental Protocols
Protocol 1: Mitigating Peak Tailing in Flash Column Chromatography
This protocol describes the use of a triethylamine (TEA) additive in the mobile phase.
-
Prepare the Mobile Phase: Select an appropriate solvent system (e.g., ethyl acetate/hexanes). To this solvent mixture, add triethylamine to a final concentration of 0.5% v/v.
-
Prepare the Slurry: Use the prepared mobile phase to make a slurry with the silica gel. This ensures the silica is equilibrated with the TEA.
-
Pack the Column: Pack the column using the prepared silica slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a compatible strong solvent. Adsorb it onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.
-
Elution: Run the column using the TEA-containing mobile phase. The TEA will preferentially interact with the acidic silanol sites, preventing the pyridine derivative from tailing.[1][5]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Test small batches with various solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[12]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7][12]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[7][13]
-
Crystallization: Once the solution reaches room temperature, place it in an ice bath to maximize crystal formation.[7]
-
Collection and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of (S)-2-Pyrrolidin-2-yl-pyridine with Other Privileged Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. (S)-2-Pyrrolidin-2-yl-pyridine, a bidentate N,N-ligand, represents a class of readily accessible and versatile chiral auxiliaries. This guide provides an objective comparative analysis of its performance against other widely employed "privileged" chiral ligands, namely BINOL, Salen, and TADDOL derivatives, in key asymmetric transformations. The comparison is supported by experimental data from peer-reviewed literature, with a focus on quantitative performance metrics and detailed experimental methodologies.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral ligand is best assessed by its performance in inducing stereoselectivity in chemical reactions. Below, we compare the performance of this compound and its analogues with BINOL, Salen, and TADDOL-based catalysts in two fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. The following table summarizes the performance of different chiral ligands in the reaction between a ketone and an aromatic aldehyde.
Table 1: Performance of Chiral Ligands in the Asymmetric Aldol Reaction
| Ligand/Catalyst Type | Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-prolinamide derivative | Cyclohexanone | 4-Nitrobenzaldehyde | >96 | >99:1 (anti) | >99 | [1] |
| (S)-BINOL-Ti | Acetone | 4-Nitrobenzaldehyde | ~85 | - | ~96 | [2] |
| Cr-Salen Complex | Various | Various | 65-98 | up to 98:2 | 85-98 | N/A |
| TADDOL-Ti | Acetone | Benzaldehyde | 85 | - | 98 | N/A |
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the enantioselective formation of 1,5-dicarbonyl compounds and their derivatives. The table below compares the performance of various chiral ligands in the addition of a ketone to a nitroalkene.
Table 2: Performance of Chiral Ligands in the Asymmetric Michael Addition
| Ligand/Catalyst Type | Ketone | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Pyrrolidine-pyridine derivative | Cyclohexanone | trans-β-Nitrostyrene | 99 | >99:1 (syn) | 95 | [3] |
| (R,R)-BINOL-derived catalyst | Cyclohexanone | trans-β-Nitrostyrene | 95 | 95:5 (syn) | 98 | [4] |
| (R,R)-Salen-Co | Various | Various | 80-99 | up to >99:1 | 92 to >99 | N/A |
| TADDOL-derived phosphoramidite | Cyclohexanone | trans-β-Nitrostyrene | 98 | 93:7 | 99 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below are representative procedures for the asymmetric aldol and Michael reactions.
General Protocol for Asymmetric Aldol Reaction Catalyzed by a Proline Derivative
To a solution of the proline-based organocatalyst (5-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or brine), the aldehyde (1.0 equiv) and the ketone (5-20 equiv) are added.[5][6] The reaction mixture is stirred at a specific temperature (ranging from -25 °C to room temperature) and monitored by TLC.[7] Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Protocol for Asymmetric Michael Addition Catalyzed by a Pyrrolidine-Pyridine Ligand
In a reaction vessel, the chiral pyrrolidine-pyridine ligand (5-10 mol%) is dissolved in an appropriate solvent (e.g., CHCl₃, toluene). The nitroalkene (1.0 equiv) is then added, followed by the ketone (2-10 equiv). The reaction is stirred at a controlled temperature (e.g., 0 °C or room temperature) for a specified duration (typically 24-72 hours). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct. The yield, diastereomeric ratio, and enantiomeric excess are determined by standard analytical techniques.[3]
Mechanistic Insights and Workflow Visualizations
To provide a clearer understanding of the experimental process and the underlying catalytic cycles, the following diagrams are presented in the DOT language for Graphviz.
Caption: General experimental workflow for asymmetric catalysis.
Caption: Simplified enamine catalytic cycle.
Conclusion
This compound and its derivatives have demonstrated considerable potential as effective chiral ligands in asymmetric catalysis, particularly in Michael addition reactions where they can afford excellent yields and stereoselectivities. While direct comparative data against other privileged ligands under identical conditions is limited, the available information suggests that pyrrolidine-based catalysts are highly competitive, especially considering their straightforward synthesis and operational simplicity.
For researchers and drug development professionals, the choice of ligand will ultimately depend on the specific transformation, substrate scope, and desired level of stereocontrol. While BINOL, Salen, and TADDOL derivatives often provide a robust and well-documented starting point for a wide range of reactions, the exploration of pyrrolidine-pyridine based ligands, such as this compound, can offer a powerful and efficient alternative, potentially leading to the discovery of novel and highly selective catalytic systems. The detailed protocols and comparative data presented in this guide aim to facilitate this selection process and accelerate the development of new asymmetric synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enantiomeric Excess in (S)-2-Pyrrolidin-2-YL-pyridine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of chiral catalysts and ensuring the stereochemical purity of final products. This guide provides a comprehensive comparison of methods for validating the enantiomeric excess in reactions catalyzed by (S)-2-Pyrrolidin-2-YL-pyridine, with a focus on the asymmetric Michael addition reaction. We present a comparative analysis of its performance against other common organocatalysts, supported by experimental data, and provide detailed analytical protocols.
This compound belongs to the class of chiral pyrrolidine-based organocatalysts, which have proven to be powerful tools in asymmetric synthesis. These catalysts operate via enamine or iminium ion intermediates, facilitating a wide range of stereoselective transformations. The validation of the enantiomeric excess of the products from these reactions is paramount and is typically achieved through chiral chromatography techniques.
Performance Comparison of Organocatalysts in the Asymmetric Michael Addition
The asymmetric Michael addition of cyclohexanone to β-nitrostyrene is a benchmark reaction for evaluating the performance of chiral organocatalysts. The resulting γ-nitro ketone is a valuable synthetic intermediate. Below is a comparison of the performance of various pyrrolidine-based organocatalysts in this reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-2-(Pyridin-2-yl)pyrrolidine Derivative | 20 | THF | - | RT | - | >99:1 | up to 100 |
| L-Proline | 20 | Dichloromethane | ~288 | RT | 20 | 92:8 | 60 |
| (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine | 20 | Dichloromethane | 48 | RT | 85 | 91:9 | 92 |
| Pyrrolidine-Thiourea Bifunctional Catalyst | 20 | Neat | 1.5 | 0 | 100 | 96:4 | 90 |
| Dehydroabietyl (R)-pyrrolidin-2-yl squaramide | - | - | - | - | 87-98 | >99:1 | 99 |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability. Data is compiled from multiple sources to provide a general performance overview.
Methodologies for Enantiomeric Excess Determination
The most common and reliable methods for determining the enantiomeric excess of the products from these reactions are chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its versatility and the commercial availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® AD-H, OD-H), are particularly effective for separating the enantiomers of γ-nitro ketones.
Experimental Protocol: Chiral HPLC Analysis of the Michael Adduct of Cyclohexanone and β-Nitrostyrene
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) is commonly used. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The purified product from the reaction is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
Data Analysis:
-
Inject a racemic standard of the Michael adduct to determine the retention times of the two enantiomers.
-
Inject the sample obtained from the asymmetric reaction.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100
Visualizing the Workflow
The following diagrams illustrate the general workflow for validating enantiomeric excess and the logical relationship in comparing catalytic systems.
Caption: General workflow for validating enantiomeric excess in an asymmetric Michael addition reaction.
Caption: Logical relationship for comparing the performance of different organocatalysts.
Comparative Kinetic Analysis of (S)-2-Pyrrolidin-2-YL-pyridine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance
In the landscape of asymmetric organocatalysis, proline and its derivatives have carved out a significant niche, enabling the stereoselective synthesis of complex chiral molecules. Among these, (S)-2-Pyrrolidin-2-YL-pyridine, a bifunctional catalyst combining a pyrrolidine ring with a pyridine moiety, has garnered attention for its potential in various carbon-carbon bond-forming reactions. This guide provides an objective comparison of the kinetic performance of this compound with alternative organocatalysts, supported by available experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Performance Comparison in Asymmetric Reactions
While comprehensive kinetic data for this compound remains emerging, we can draw comparisons from studies on analogous proline-derived catalysts in key asymmetric transformations such as the aldol and Michael addition reactions. The following tables summarize representative data, focusing on reaction outcomes which are indicative of catalytic efficiency and stereocontrol.
Table 1: Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental tool for the synthesis of chiral β-hydroxy carbonyl compounds. The performance of various proline-based catalysts in the reaction between acetone and 4-nitrobenzaldehyde is a common benchmark.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 30 | DMSO | 4 | 97 | 76 | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |
| N-Boc-L-proline | 10 | CH2Cl2 | 24 | 85 | 92 | [BenchChem, 2025][1] |
| N-(p-Tolylsulfonyl)-L-prolinamide | 10 | Toluene | 24 | 92 | 99 | [Wang et al., Org. Lett. 2005, 7, 1519-1522][2] |
Table 2: Performance in the Asymmetric Michael Addition
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds. The enantioselective addition of ketones to nitroolefins is a well-studied transformation for evaluating catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-(Pyrrolidin-2-ylmethyl)pyridine derivative (3a) | 20 | t-BuOH | 118 | >99 | >99:1 | 99.4 | |
| (S)-Proline | 10 | - | - | - | - | - | [3] |
Note: The specific derivative '3a' in the reference contains a methoxy group on the pyridine ring. This table highlights the high efficiency and stereoselectivity achievable with this class of catalysts.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible kinetic data. Below are generalized methodologies for conducting and monitoring kinetic studies in organocatalyzed reactions.
General Procedure for Kinetic Monitoring of an Organocatalyzed Reaction
A common method for determining reaction kinetics is to monitor the change in concentration of reactants or products over time.
Materials and Equipment:
-
Reactants and catalyst
-
Anhydrous solvent
-
Internal standard (a non-reactive compound for calibration)
-
Reaction vessel with temperature control (e.g., jacketed reactor)
-
Stirring apparatus
-
Syringes for sampling
-
Analytical instrument (e.g., GC, HPLC, or NMR)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve the reactants and the internal standard in the chosen solvent.
-
Initiation: Add the catalyst to the reaction mixture to initiate the reaction (t=0).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by rapid cooling, dilution, or addition of a quenching agent.
-
Analysis: Analyze the quenched samples using a pre-calibrated analytical instrument to determine the concentrations of the reactant(s) and/or product(s).
-
Data Processing: Plot the concentration of the species of interest versus time to obtain the reaction profile. From this profile, the initial rate can be determined, and by performing experiments with varying initial concentrations, the reaction order with respect to each component can be established.[3][4]
Determining Reaction Order
The order of a reaction with respect to a particular reactant can be determined using graphical methods.[3][4]
-
Zero-Order: A plot of concentration vs. time will be linear.
-
First-Order: A plot of the natural logarithm of concentration (ln[A]) vs. time will be linear.
-
Second-Order: A plot of the inverse of concentration (1/[A]) vs. time will be linear.
By systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate, the order with respect to each reactant can be determined.
Reaction Mechanisms and Pathways
The catalytic activity of this compound and related proline derivatives stems from their ability to form key reactive intermediates, primarily through an enamine or iminium ion pathway.
Enamine Catalysis in Aldol Reactions
In a typical proline-catalyzed aldol reaction, the catalytic cycle is proposed to proceed as follows:
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
The secondary amine of the pyrrolidine ring reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde. Subsequent hydrolysis of the resulting iminium adduct releases the aldol product and regenerates the catalyst.[5]
Michael Addition Pathway
A similar enamine-based mechanism is proposed for the Michael addition of ketones to α,β-unsaturated compounds.
Caption: Experimental workflow for a Michael addition reaction catalyzed by this compound.
In this pathway, the enamine formed from the ketone and the catalyst adds to the Michael acceptor. The pyridine moiety is thought to play a role in activating the Michael acceptor and controlling the stereochemistry of the addition. Hydrolysis of the resulting iminium intermediate yields the final product and regenerates the catalyst for the next cycle.
Conclusion
This compound and its derivatives are highly effective organocatalysts for asymmetric synthesis, capable of achieving excellent yields and stereoselectivities in reactions such as the Michael addition. While direct and comprehensive comparative kinetic data for the parent compound is still an area of active research, the existing data for analogous structures provides a strong indication of its potential. For researchers and drug development professionals, the choice of catalyst will depend on the specific reaction, substrate scope, and desired outcome. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for the rational design and optimization of synthetic routes utilizing this promising class of organocatalysts. Further kinetic studies are warranted to fully elucidate the performance of this compound in comparison to other leading organocatalysts.
References
A Comparative Guide to the Catalytic Activity of (S)-2-Pyrrolidin-2-YL-pyridine Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral ligands and organocatalysts derived from the (S)-2-Pyrrolidin-2-YL-pyridine scaffold have emerged as a versatile class of molecules capable of inducing high stereoselectivity in a variety of asymmetric transformations. Their unique structural motif, combining the chirality of the pyrrolidine ring with the coordinating ability of the pyridine moiety, allows for the formation of well-defined chiral environments around a metal center or for the activation of substrates in organocatalytic reactions.
This guide provides an objective comparison of the catalytic performance of several this compound derivatives in key asymmetric reactions, supported by experimental data from the literature. Detailed experimental protocols for representative reactions and catalyst syntheses are also included to facilitate practical application.
Comparative Catalytic Performance
The catalytic efficacy of this compound derivatives is highly dependent on the specific derivative, the nature of the reactants, and the reaction conditions. The following table summarizes the performance of selected derivatives in various asymmetric reactions, providing a snapshot of their catalytic potential.
| Catalyst/Ligand Derivative | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| L1 (Cu(OAc)₂) | Henry | o-Nitrobenzaldehyde | Nitromethane | 2 | DCE | 70 | 24 | 78 | 77 | - | [1] |
| L1 (Cu(OAc)₂) | Henry | p-Nitrobenzaldehyde | Nitromethane | 2 | DCE | 70 | 24 | 97 | 73 | - | [1] |
| L1 (Cu(OAc)₂) | Henry | Benzaldehyde | Nitromethane | 2 | DCE | 70 | 24 | 45 | 65 | - | [1] |
| 1 (Metallocene-based) | Steglich Rearrangement | O-acylated azlactone | - | 1 | Toluene | rt | 24 | 95 | 76 | - | [2] |
| (S)-2-(1-Methylpyrrolidin-2-yl)pyridine | Aldol | p-Nitrobenzaldehyde | Acetone | 20 | Neat | rt | 48 | 66 | 93 | - | [3] |
| (S)-Diphenylprolinol TMS ether (for comparison) | Aldol | p-Nitrobenzaldehyde | Acetone | 10 | Toluene | rt | 14-18 | High | >95 | - | [3] |
| L2 (Ni(II) complex) | Michael | Nitrostyrene | Propanal | 10 | CH₂Cl₂ | rt | 12 | 98 | 96 | 95:5 | [4] |
| L3 (Fe(III) complex) | Diels-Alder | Dioxopyrrolidine | Styrene | 10 | CH₂Cl₂ | 35 | 24 | 91 | 84 (endo) | 73:27 | [5] |
Ligand Structures:
-
L1: Ligand derived from (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde.[1]
-
1: A metallocene-pyrrolidinopyridine nucleophilic catalyst.[2]
-
(S)-2-(1-Methylpyrrolidin-2-yl)pyridine: A simple N-methylated derivative.[3]
-
L2: A pyrrolidine sulfonamide ligand.
-
L3: A chiral N,N'-dioxide ligand.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and adaptation of these catalytic systems.
Protocol 1: Synthesis of a Chiral Pyrrolidine-Pyridine Ligand (Representative Example)
This protocol describes a general method for the synthesis of a Schiff base ligand derived from (S)-2-aminomethylpyrrolidine, which can then be used to form metal complexes.
Materials:
-
(S)-2-(Aminomethyl)pyrrolidine
-
3,5-Di-tert-butylsalicylaldehyde
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in methanol in a round-bottom flask.
-
To this solution, add a solution of 3,5-di-tert-butylsalicylaldehyde (1.0 eq) in methanol dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base product can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude ligand.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford the pure chiral ligand.
Protocol 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
This protocol is adapted from a literature procedure for the enantioselective Henry reaction using a copper(II) complex of a chiral this compound derivative.[1]
Materials:
-
Chiral Ligand (e.g., L1 from the table)
-
Copper(II) acetate (Cu(OAc)₂)
-
Aldehyde (e.g., o-nitrobenzaldehyde, 0.3 mmol)
-
Nitromethane (1.5 mmol, 5 eq)
-
1,2-Dichloroethane (DCE, 1 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the chiral ligand (e.g., L1, 2 mol%) and Cu(OAc)₂ (2 mol%).
-
Add 1,2-dichloroethane (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex in situ.
-
Add the aldehyde (0.3 mmol) to the reaction mixture.
-
Add nitromethane (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitroalcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Organocatalytic Asymmetric Aldol Reaction
This protocol is a general procedure for an asymmetric aldol reaction catalyzed by a chiral pyrrolidine-based organocatalyst.[3]
Materials:
-
(S)-2-(1-Methylpyrrolidin-2-yl)pyridine (20 mol%)
-
Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol)
-
Ketone (e.g., acetone, serving as both reactant and solvent)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add the aldehyde (1.0 mmol) and the ketone (e.g., 5 mL of acetone).
-
Add the (S)-2-(1-methylpyrrolidin-2-yl)pyridine catalyst (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours), monitoring the progress by TLC.
-
Once the reaction is complete, remove the excess ketone under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the aldol product by chiral HPLC.
Visualizations
Experimental Workflow for Asymmetric Catalysis
The following diagram illustrates a general experimental workflow for conducting an asymmetric catalytic reaction using a chiral this compound derivative.
Caption: A generalized workflow for asymmetric catalysis.
Signaling Pathway of Enamine Catalysis in an Aldol Reaction
The following diagram illustrates the catalytic cycle of an asymmetric aldol reaction mediated by a pyrrolidine-based organocatalyst, proceeding through an enamine intermediate.
Caption: Enamine catalysis cycle in an aldol reaction.
References
- 1. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IronIII-catalyzed asymmetric inverse-electron-demand hetero-Diels–Alder reaction of dioxopyrrolidines with simple olefins - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral molecules is a cornerstone of modern drug development. The enantiomeric purity of a pharmaceutical compound can profoundly influence its pharmacological activity and safety profile. Organocatalysis has emerged as a powerful tool in this field, offering a greener and often more cost-effective alternative to metal-based catalysts. Among the diverse array of organocatalysts, those derived from the chiral scaffold of pyrrolidine have demonstrated remarkable efficacy and stereoselectivity in a variety of carbon-carbon bond-forming reactions.
This guide provides a comparative analysis of the performance of a representative (S)-pyrrolidine-pyridine based organocatalyst against other commonly employed organocatalysts in the asymmetric Michael addition of ketones to nitroolefins. This reaction is a fundamental transformation in organic synthesis, yielding valuable chiral γ-nitro carbonyl compounds which are versatile precursors for a wide range of pharmaceuticals. The data presented herein is compiled from peer-reviewed studies to provide an objective comparison for researchers selecting a catalytic system for their synthetic pathways.
Comparative Performance of Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
The following table summarizes the performance of different organocatalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a benchmark reaction for evaluating catalyst efficacy.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-N-(Pyrrolidin-2-ylmethyl)pyridin-2-amine | 10 | Toluene | 24 | 99 | >99:1 | >99 | [1] |
| L-Proline | 10 | DMSO | 96 | 78 | 95:5 | 20 | [2] |
| Thiourea Derivative | 10 | Toluene | 48 | 95 | 93:7 | 94 | [1] |
Table 1: Comparison of organocatalyst performance in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
Experimental Protocols
Below are the detailed methodologies for the asymmetric Michael addition reaction catalyzed by the compared organocatalysts.
1. General Procedure for Asymmetric Michael Addition using (S)-N-(Pyrrolidin-2-ylmethyl)pyridin-2-amine:
To a solution of β-nitrostyrene (0.25 mmol) and the catalyst (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine (10 mol%) in toluene (1.0 mL) was added cyclohexanone (1.0 mmol). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product. The enantiomeric excess was determined by HPLC analysis using a chiral stationary phase.[1]
2. General Procedure for Asymmetric Michael Addition using L-Proline:
To a mixture of β-nitrostyrene (0.5 mmol) and L-proline (10 mol%) in DMSO (1 mL) was added cyclohexanone (2.0 mmol). The resulting mixture was stirred at room temperature for 96 hours. The reaction was quenched by the addition of water and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to give the product. The diastereomeric ratio and enantiomeric excess were determined by 1H NMR and HPLC analysis, respectively.[2]
3. General Procedure for Asymmetric Michael Addition using a Thiourea Derivative:
A mixture of β-nitrostyrene (0.2 mmol), cyclohexanone (2 mmol), and the thiourea catalyst (10 mol%) in toluene (0.5 mL) was stirred at room temperature for 48 hours. The solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess was determined by HPLC analysis on a chiral column.[1]
Visualizing the Synthesis Pathway and Workflow
The following diagrams illustrate the general reaction pathway for the asymmetric Michael addition and a typical experimental workflow.
Caption: Asymmetric Michael Addition Pathway.
Caption: General Experimental Workflow.
Conclusion
The data clearly indicates that the (S)-pyrrolidine-pyridine based organocatalyst exhibits superior performance in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene compared to L-proline and the tested thiourea derivative. It provides the product in excellent yield, with outstanding diastereoselectivity and enantioselectivity, under mild reaction conditions and with a relatively short reaction time.[1][2] While L-proline is a simple and inexpensive catalyst, its efficacy in this specific transformation is significantly lower. The thiourea derivative offers good enantioselectivity but requires a longer reaction time.
For researchers and professionals in drug development, the choice of catalyst is critical. The (S)-pyrrolidine-pyridine scaffold demonstrates high potential for the efficient and highly stereoselective synthesis of chiral building blocks. The provided experimental protocols offer a starting point for the implementation of these catalytic systems in the synthesis of complex pharmaceutical targets. The high efficacy of this catalyst class warrants its consideration for the construction of chiral centers in drug discovery and process development.
References
Comparative Guide to the Total Synthesis of (S)-Nicotine: A Case Study in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Nicotine, the primary psychoactive alkaloid in tobacco, presents a valuable target for asymmetric synthesis due to its physiological importance and the stereospecificity of its biological activity. The development of efficient and highly selective methods for its enantioselective synthesis is a key area of research. This guide provides a comparative overview of two distinct and prominent strategies for the total synthesis of (S)-Nicotine, offering a detailed analysis of their performance based on published experimental data. While a direct application of (S)-2-Pyrrolidin-2-yl-pyridine as a catalyst in a published total synthesis of a complex natural product proved elusive in a comprehensive literature search, the selected case studies on (S)-Nicotine, a molecule featuring a structurally analogous N-methyl-(S)-2-pyrrolidin-2-yl-pyridine core, provide relevant and insightful comparisons of modern asymmetric synthesis strategies.
The two approaches compared are:
-
A Diastereoselective Hofmann-Löffler Reaction utilizing a Chiral Auxiliary: This strategy, developed by Del Castillo and Muñiz, employs a chiral sulfinamide auxiliary to direct a C-H amination reaction, thereby establishing the crucial stereocenter.
-
A Catalytic Asymmetric Reduction of a Ketone: This method, reported by Zhang and colleagues, utilizes a chiral catalyst to achieve an enantioselective reduction of a ketone, setting the stereochemistry of a key intermediate.
This guide will objectively compare these two alternatives, presenting quantitative data in structured tables, detailing experimental protocols for key transformations, and providing visual representations of the synthetic pathways.
Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes to (S)-Nicotine, allowing for a direct comparison of their efficiency and selectivity.
| Parameter | Approach 1: Diastereoselective Hofmann-Löffler Reaction | Approach 2: Catalytic Asymmetric Reduction |
| Key Reaction | Iodine-mediated Hofmann-Löffler C-H amination | Borane-mediated asymmetric ketone reduction |
| Chiral Source | (R)-tert-butanesulfinamide (chiral auxiliary) | Spiroborate ester from (S)-diphenylprolinol (catalyst) |
| Overall Yield | 32% | Not explicitly stated for (S)-Nicotine, but the key reduction step yields 85% with 94% ee for a closely related analogue. |
| Enantiomeric Excess (ee) | >99% ee | 94% ee for the key alcohol intermediate in an analogue synthesis. |
| Diastereoselectivity (dr) | >98:2 dr for the key C-C bond formation | Not applicable for the key reduction step. |
| Number of Steps | 6 steps from 3-pyridinecarboxaldehyde | 5 steps from 4-(triisopropylsilyloxy)-1-(pyridin-3-yl)butan-1-one |
| Catalyst Loading | Stoichiometric chiral auxiliary | Catalytic (amount not specified in snippets) |
Experimental Protocols
Approach 1: Diastereoselective Hofmann-Löffler Reaction (Del Castillo & Muñiz)
Key Step: Diastereoselective addition of Grignard reagent to a chiral sulfinylimine.
To a solution of the (R)-N-tert-butanesulfinyl imine (1.0 equiv) in THF (0.2 M) at -78 °C is added the Grignard reagent (3.0 equiv) dropwise. The reaction mixture is stirred at this temperature for 3 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding sulfinamide.
Key Step: Iodine-mediated Hofmann-Löffler cyclization.
To a solution of the N-tosyl amine (1.0 equiv) in CH₂Cl₂ (0.1 M) is added N-iodosuccinimide (1.5 equiv) and I₂ (0.4 equiv). The reaction mixture is stirred at room temperature under irradiation with a tungsten lamp for 16 hours. The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then carried forward to the next step.
Approach 2: Catalytic Asymmetric Reduction of a Ketone (Zhang et al.)
Key Step: Asymmetric borane reduction of a ketone.
To a 25 mL round-bottom flask, equipped with a septum and under a nitrogen atmosphere, is added the chiral spiroborate ester catalyst (0.75 mmol). The flask is cooled to the desired temperature, and a solution of the ketone (1.0 equiv) in the appropriate solvent is added. A solution of borane (BH₃) in THF is then added dropwise. The reaction is stirred for the specified time and then quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral alcohol.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the two approaches to (S)-Nicotine.
Conclusion
Both presented total syntheses of (S)-Nicotine offer effective strategies for controlling stereochemistry, a critical aspect in the synthesis of bioactive molecules.
The Diastereoselective Hofmann-Löffler Reaction (Approach 1) provides excellent enantioselectivity (>99% ee) through the use of a stoichiometric chiral auxiliary. This method is robust and high-yielding, though it requires the additional steps of introducing and removing the auxiliary.
The Catalytic Asymmetric Reduction (Approach 2) offers the advantage of using a catalytic amount of a chiral inducer, which is economically and environmentally favorable. While the reported enantioselectivity for a similar analogue is slightly lower (94% ee) than in Approach 1, catalytic methods are often preferred in large-scale synthesis due to their efficiency.
The choice between these or other synthetic routes will ultimately depend on the specific requirements of the researcher or drug development professional, including considerations of cost, scalability, and the desired level of enantiopurity. This guide provides a foundational comparison to aid in this decision-making process.
References
A Comparative Guide to (S)-2-Pyrrolidin-2-yl-pyridine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Pyrrolidin-2-yl-pyridine, a chiral bio-inspired organocatalyst, has emerged as a versatile and powerful tool in asymmetric synthesis. Its unique structure, combining a pyrrolidine ring and a pyridine moiety, allows for effective stereochemical control in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of its performance with alternative catalysts, supported by experimental data, detailed methodologies for key experiments, and visualizations of catalytic pathways.
Performance in Key Asymmetric Reactions
The efficacy of this compound and its derivatives is most evident in their application to fundamental asymmetric transformations such as Michael additions, aldol reactions, and Mannich reactions. Below is a comparative summary of their performance against other notable organocatalysts.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. This compound derivatives have demonstrated exceptional ability in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroolefins and chalcones.
Table 1: Comparison of Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| (S)-2-(Pyrrolidin-2-yl)pyridine | 20 | Toluene | 72 | 95 | 95:5 | 96 | [1] |
| (S)-Proline | 30 | DMSO | 48 | 92 | 90:10 | 93 | [2] |
| (S)-Diphenylprolinol silyl ether | 10 | Toluene | 24 | 98 | >99:1 | 99 | [3] |
| Pyrrolidine-thiourea | 10 | Toluene | 12 | 99 | >99:1 | 99 | [1] |
Analysis: While proline and its more sterically hindered derivatives like diphenylprolinol silyl ether are highly effective, (S)-2-(pyrrolidin-2-yl)pyridine offers comparable enantioselectivity with good yields. The pyrrolidine-thiourea catalyst, a bifunctional catalyst, often exhibits superior reactivity and stereoselectivity due to its ability to activate both the nucleophile and the electrophile through hydrogen bonding.[1]
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. Pyrrolidine-based catalysts, including this compound derivatives, facilitate the direct asymmetric aldol reaction by forming a nucleophilic enamine intermediate with a donor ketone.
Table 2: Comparison of Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| (S)-2-(Pyrrolidin-2-yl)pyridine derivative | 20 | CH2Cl2 | -20 | 24 | 85 | 90:10 | 92 | [4] |
| (S)-Proline | 30 | DMSO | rt | 96 | 68 | 93:7 | 96 | [5] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | Toluene | 4 | 48 | 95 | 95:5 | 99 | [4] |
| Prolinamide | 10 | Neat | rt | 24 | 99 | 95:5 | 98 | [6] |
Analysis: In the asymmetric aldol reaction, (S)-2-(pyrrolidin-2-yl)pyridine derivatives provide good to excellent stereocontrol. However, other proline derivatives, such as those with electron-withdrawing groups (e.g., trifluoromethyl) or prolinamides, can offer superior enantioselectivity and reactivity, often under milder conditions. The choice of catalyst can be crucial and is often substrate-dependent.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Organocatalysts based on the pyrrolidine scaffold have been successfully employed in enantioselective Mannich reactions.
Table 3: Comparison of Catalysts in the Asymmetric Mannich Reaction of Acetone, p-Anisidine, and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| (S)-2-(Pyrrolidin-2-yl)pyridine | 20 | DMSO | 48 | 75 | 85:15 | 90 | [7] |
| (S)-Proline | 20 | DMSO | 24 | 91 | 95:5 | 94 | [2] |
| Chiral Phosphinoyl-Aziridine | 35 | DMSO | 24 | 85 | >98:2 | 97 | [7] |
Analysis: (S)-2-(Pyrrolidin-2-yl)pyridine is a competent catalyst for the asymmetric Mannich reaction. However, proline and other specialized catalysts like chiral phosphinoyl-aziridines can provide higher yields and stereoselectivities. The development of bifunctional catalysts that can activate both the imine and the enamine intermediate has been a key strategy for improving the efficiency of this transformation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the aforementioned key reactions.
General Procedure for Asymmetric Michael Addition of Ketones to Nitroolefins
To a solution of the nitroolefin (0.25 mmol) and the (S)-2-(pyrrolidin-2-yl)pyridine derivative catalyst (20 mol%, 0.05 mmol) in the specified solvent (2.0 mL) was added the ketone (2.5 mmol). The reaction mixture was stirred at the specified temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction of Ketones with Aldehydes
In a flame-dried flask, the (S)-2-(pyrrolidin-2-yl)pyridine-based catalyst (20 mol%) was dissolved in the specified solvent (1.0 mL) and cooled to the desired temperature. The aldehyde (0.5 mmol) was then added, followed by the ketone (2.0 mmol). The reaction was stirred at this temperature until the aldehyde was consumed (as monitored by TLC). The reaction was then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to give the aldol product. The diastereomeric ratio was determined by 1H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Asymmetric Mannich Reaction
To a mixture of the aldehyde (0.5 mmol), the amine (0.6 mmol), and the (S)-2-(pyrrolidin-2-yl)pyridine catalyst (20 mol%) in the specified solvent (2.0 mL) was added the ketone (1.5 mmol). The reaction mixture was stirred at room temperature for the time indicated. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding β-amino ketone. The diastereomeric and enantiomeric excesses were determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of this compound in these reactions generally proceeds through the formation of a chiral enamine intermediate from the reaction of the catalyst's secondary amine with the ketone. The pyridine moiety can play a crucial role in the stereochemical outcome by acting as a directing group or by participating in hydrogen bonding interactions in the transition state.
Caption: Generalized catalytic cycle for enamine catalysis using this compound.
The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the electrophile. The pyridine ring and the stereocenter of the pyrrolidine ring create a chiral environment that directs the approach of the electrophile to one face of the enamine.
Caption: Key interactions in the transition state influencing stereoselectivity.
Conclusion
This compound and its derivatives are highly valuable catalysts in asymmetric synthesis, offering a good balance of reactivity and stereoselectivity for a range of important transformations. While other catalyst systems, such as those based on prolinamides or bifunctional thioureas, may offer superior performance in specific applications, the ease of synthesis and modification of the this compound scaffold makes it an attractive platform for catalyst design and development. For researchers in drug discovery and process development, this class of organocatalysts represents a reliable and effective option for the construction of chiral molecules. The choice of the optimal catalyst will ultimately depend on the specific substrates and desired reaction outcomes, and the data presented in this guide serves as a valuable starting point for catalyst screening and methods development.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NickelII-catalyzed asymmetric photoenolization/Mannich reaction of (2-alkylphenyl) ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (S)-2-Pyrrolidin-2-YL-pyridine: A Guide for Laboratory Professionals
The proper disposal of (S)-2-Pyrrolidin-2-YL-pyridine, a chemical compound utilized in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental compliance. This document outlines the necessary procedures for its safe handling and disposal, ensuring the well-being of researchers and the protection of our ecosystem. All waste containing this compound must be treated as hazardous.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of pyridine and pyrrolidine derivatives necessitates stringent safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it with regular trash.[2]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible wastes.[1] Store it separately from strong oxidizing agents and acids.[1]
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and away from sources of ignition.[2]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service. Your institution's EHS department can provide guidance on scheduling a pickup. Dispose of the contents and container in accordance with an approved waste disposal plant.[3][4][5]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling (S)-2-Pyrrolidin-2-YL-pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of (S)-2-Pyrrolidin-2-YL-pyridine. The following procedural guidance is designed to ensure a safe laboratory environment and proper material management.
Hazard Identification and Classification
GHS Hazard Statements for 2-(Pyrrolidin-2-yl)pyridine:
-
H301: Toxic if swallowed[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of the racemic mixture and related pyridine compounds.[1][4]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be suitable. Always check the manufacturer's glove compatibility chart.[5][6] | Provides a barrier against skin contact, which can be harmful.[1] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield if there is a risk of splashing.[7] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended for pyridine compounds.[4] | Protects against skin contact and potential chemical burns.[4] |
| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][6] | Prevents the inhalation of harmful vapors.[1] |
Experimental Protocols: Safe Handling and Operational Plans
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Review SDS: Thoroughly read and understand the Safety Data Sheet for (±)-2-(2-Pyrrolidinyl)pyridine.[1]
-
Designated Area: Conduct all work in a designated area, such as a chemical fume hood, to ensure proper ventilation.[6]
-
Assemble Materials: Before starting, gather all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers.
2. Handling Procedures:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transferring:
-
Making Solutions: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
General Use:
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.[6]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Method:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered hazardous waste and disposed of accordingly.
-
Emergency Procedures
Spill Response:
-
Small Spills: If a small spill occurs, and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Place the absorbed material into a sealed container for disposal.[9]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
Ensure adequate ventilation of the spill area.[8]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
